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  • Product: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
  • CAS: 1158606-14-4

Core Science & Biosynthesis

Foundational

Title: A Strategic Framework for Investigating the Therapeutic Potential of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Derivatives

An In-Depth Technical Guide Executive Summary The benzimidazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The benzimidazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activities.[1][2] This guide focuses on a specific, under-explored subclass: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine and its derivatives. While direct literature on this exact substitution is sparse, the known pharmacological profile of the broader 2-aminobenzimidazole class suggests significant therapeutic potential. This document serves as a technical whitepaper for researchers and drug development professionals, outlining a comprehensive strategy to systematically synthesize, characterize, and evaluate these compounds. We will detail robust synthetic protocols, propose validated screening cascades for key therapeutic areas including oncology and infectious diseases, and provide a framework for early-stage ADME/Tox profiling. The methodologies and insights presented herein are synthesized from established best practices in heterocyclic chemistry and preclinical drug discovery, providing an authoritative roadmap for unlocking the potential of this promising chemical space.

The Benzimidazole Nucleus: A Cornerstone of Modern Pharmacology

The benzimidazole moiety, formed by the fusion of a benzene ring and an imidazole ring, is a versatile heterocyclic aromatic compound that has captured the attention of medicinal chemists for decades.[2][3] Its structural simplicity, synthetic accessibility, and unique ability to mimic other biological molecules allow it to interact with a wide array of biological targets. This conformational flexibility is a key reason why benzimidazole derivatives have been successfully developed into drugs across multiple therapeutic categories.[2]

Prominent examples of marketed drugs underscore this versatility:

  • Proton Pump Inhibitors: Omeprazole and Lansoprazole, used to treat acid reflux and ulcers.[3]

  • Anthelmintics: Albendazole and Mebendazole, used to treat parasitic worm infections.

  • Antihistamines: Astemizole.

  • Anticancer Agents: Certain investigational drugs have shown promise by targeting critical cellular machinery like DNA topoisomerase.[4]

The 2-amino-benzimidazole substitution pattern is particularly noteworthy. The amine group at the C2 position provides a crucial vector for chemical modification, allowing for the introduction of diverse substituents to fine-tune the molecule's steric and electronic properties. This strategic modification is fundamental to modulating pharmacological activity, selectivity, and pharmacokinetic profiles. The introduction of an N-(2-methylpropyl) group, the focus of this guide, presents an intriguing lipophilic moiety that warrants systematic investigation.

Synthesis and Library Development

The foundation of any drug discovery program is the efficient and robust synthesis of the core scaffold and its analogues. The synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine derivatives can be approached through established, reliable chemical methodologies.

Core Scaffold Synthesis: A Validated Protocol

A primary and highly effective method for constructing the 2-aminobenzimidazole core involves the cyclocondensation of an o-phenylenediamine with a suitable one-carbon synthon. For the target molecule, the use of isobutyl isothiocyanate is a logical and field-proven choice.

Experimental Protocol: Synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol (10 mL/g of diamine).

  • Reaction Initiation: To the stirring solution, add N,N-dicyclohexylcarbodiimide (DCC, 1.1 eq).

  • Nucleophilic Addition: Slowly add isobutyl isothiocyanate (1.05 eq) dropwise to the mixture at room temperature. The causality here is critical: the isothiocyanate provides the C=S group that will ultimately become the C2-amine portion of the benzimidazole.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The heat provides the activation energy needed for the intramolecular cyclization and elimination of hydrogen sulfide.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. A precipitate of dicyclohexylthiourea will form. Filter the solid by-product and wash with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This step is a self-validating control, ensuring the identity of the synthesized material before biological testing.

Workflow for Synthesis and Derivatization

To explore the Structure-Activity Relationship (SAR), a library of derivatives is required. This is achieved by using substituted o-phenylenediamines in the protocol above or by subsequent modification of the benzimidazole ring.

Caption: General workflow for synthesis and library development.

Framework for Evaluating Therapeutic Potential

With a library of compounds in hand, a systematic screening cascade is essential to identify promising leads. Based on the known activities of the broader benzimidazole family, the following therapeutic areas are logical starting points.

Anticancer Potential

Rationale: Numerous benzimidazole derivatives have demonstrated potent anticancer activity.[4] A notable mechanism for some derivatives is the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells.[4] This provides a clear, testable hypothesis for our N-(2-methylpropyl) series.

Screening Workflow:

G A Tier 1: Primary Screen In Vitro Cytotoxicity Assay (e.g., NCI-60 Panel or similar) B Tier 2: Dose-Response Analysis Determine IC50 values on hit cell lines (e.g., MCF-7, HeLa, A431) A->B Identify 'Hits' C Tier 3: Mechanistic Assay DNA Topoisomerase I Inhibition Assay B->C Confirm Potency D Tier 4: Lead Optimization SAR Analysis & Chemical Refinement C->D Elucidate MOA E Tier 5: In Vivo Studies Xenograft Mouse Model D->E Develop Lead

Caption: Tiered screening cascade for anticancer evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then further dilute in cell culture medium. Add the compounds to the wells (final DMSO concentration <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

Compound IDR1-SubR2-SubIC50 (µM) vs. MCF-7[4]IC50 (µM) vs. HeLaIC50 (µM) vs. A431[4]
Lead-001 HHDataDataData
Lead-002 5-NO₂HDataDataData
Lead-003 H6-ClDataDataData
DoxorubicinN/AN/ADataDataData
Antimicrobial & Antifungal Potential

Rationale: The benzimidazole scaffold is the basis of commercial fungicides like thiabendazole.[1][5] Recent studies continue to report potent activity of novel benzimidazole derivatives against pathogenic fungi and bacteria, making this a high-priority area for investigation.[1][6]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., Candida albicans, Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.

Early-Stage Pharmacokinetics and In Silico Modeling

Rationale: A significant cause of failure in later-stage drug development is poor pharmacokinetic properties.[7] Early, cost-effective in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help prioritize compounds with a higher probability of success.

Workflow: Computational ADME & Drug-Likeness Prediction

G A Input: 2D/3D Structure of Derivative Library B Computational Tool (e.g., SwissADME, Schrodinger Suite) A->B C Calculate Physicochemical Properties (LogP, TPSA, MW) B->C D Evaluate Drug-Likeness (Lipinski's, Veber's Rules) C->D E Predict Pharmacokinetics (GI Absorption, BBB Penetration) D->E F Prioritization Flag (Pass/Fail/Borderline) E->F G Synthesize & Test Prioritized Compounds F->G Guide Synthesis Efforts

Caption: In silico workflow for early ADME/Tox assessment.

Key Parameters for Analysis:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

  • Blood-Brain Barrier (BBB) Penetration: Critical for compounds targeting the central nervous system.[7]

  • Gastrointestinal (GI) Absorption: Predicts the likelihood of oral bioavailability.

  • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

This computational pre-screening allows for the rational design of derivatives, focusing synthetic efforts on compounds with the most promising combination of predicted potency and favorable ADME profiles.

Conclusion and Forward Outlook

The N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine scaffold represents a chemically tractable and biologically promising area for therapeutic innovation. While underexplored, the rich history of the parent benzimidazole class provides a strong rationale for its investigation. This guide has provided a comprehensive, actionable framework for drug discovery professionals to systematically approach this target class. By integrating efficient synthesis, structured biological screening cascades in high-potential areas like oncology and infectious disease, and early-stage computational modeling, researchers can rapidly and effectively evaluate the true therapeutic potential of these derivatives. The next logical steps involve the synthesis of a focused initial library and its deployment into the primary screening assays outlined herein to identify initial hit compounds for further optimization.

References

  • Song, X., et al. (2019). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 44(3), 163-170. Available at: [Link]

  • Song, X., et al. (2019). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. Available at: [Link]

  • Shaikh, R., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Available at: [Link]

  • Aouad, M. R., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(22), 7586. Available at: [Link]

  • Kamal, A., et al. (2009). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 765-772. Available at: [Link]

  • This cit
  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Available at: [Link]

  • This cit
  • Adamu, U., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 20(3), 517-529. Available at: [Link]

  • This cit
  • This cit
  • Patel, H., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 358(8), e70069. Available at: [Link]

Sources

Exploratory

Literature review on 2-amino-benzimidazole scaffolds in drug discovery

Executive Summary: A Privileged Architecture The 2-amino-benzimidazole (2-ABI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Privileged Architecture

The 2-amino-benzimidazole (2-ABI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinct from the generic benzimidazole core, the 2-amino substitution transforms the physicochemical profile of the heterocycle, introducing a critical exocyclic amine that functions as a versatile hydrogen bond donor/acceptor system.

This guide dissects the 2-ABI scaffold, moving beyond basic synthesis to explore its role as a guanidine bioisostere, its critical function in kinase hinge-binding, and its emerging utility in disrupting bacterial biofilms.

The Chemical Foundation

Bioisosterism and Tautomerism

The 2-ABI core is frequently utilized as a bioisostere for the guanidine moiety (pKa ~13.6). However, the 2-ABI system is significantly less basic (pKa ~7.5), allowing it to maintain hydrogen-bonding networks similar to arginine residues without the permanent positive charge that often hinders membrane permeability.

Critical Tautomeric Equilibrium: The 2-ABI system exists in dynamic equilibrium between the amino (A) and imino (B) forms. In solution, the amino form generally predominates, but binding pockets (e.g., kinase ATP sites) often select for specific tautomers to maximize enthalpy.

  • Form A (Amino): Exocyclic -NH2, Endocyclic -N=

  • Form B (Imino): Exocyclic =NH, Endocyclic -NH-

Structural Logic
  • H-Bond Donor: The N-H at position 1 and the exocyclic amino group.

  • H-Bond Acceptor: The N at position 3 (in the amino tautomer).

  • Hydrophobic Contacts: The fused benzene ring allows for

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine gates in GPCRs).

Synthetic Architectures

To access diverse 2-ABI libraries, two primary synthetic pathways are dominant: the Cyanogen Bromide Cyclization (classic) and the Isothiocyanate/Desulfurization (versatile).

Synthetic Workflow Diagram

G Start o-Phenylenediamine (Precursor) BrCN Reagent: BrCN (Aq. MeOH) Start->BrCN Path A R_NCS Reagent: R-NCS (Isothiocyanate) Start->R_NCS Path B DirectCycl Direct Cyclization BrCN->DirectCycl Product 2-Amino-Benzimidazole Scaffold DirectCycl->Product Thiourea Thiourea Intermediate R_NCS->Thiourea Desulf Cyclodesulfurization (EDC, HgO, or Iodoacetic Acid) Thiourea->Desulf Desulf->Product

Figure 1: Dual synthetic pathways for accessing 2-aminobenzimidazoles. Path B allows for N-substitution diversity.

Therapeutic Frontiers & Structure-Activity Relationships (SAR)

Kinase Inhibition (The Hinge Binder)

The 2-ABI scaffold is a potent ATP-competitive inhibitor. The 2-amino group and the endocyclic nitrogen often form a "donor-acceptor" motif that mimics the hydrogen bonding of the adenine ring of ATP.

  • Target: Aurora Kinases, VEGFR, CK1

    
    .
    
  • Mechanism: The scaffold anchors to the "hinge region" of the kinase (residues connecting N- and C-terminal lobes).

  • SAR Insight: Substitution at the N1 position (e.g., isopropyl, phenyl) often dictates selectivity by accessing the hydrophobic "back pocket" of the kinase.

Data Summary: CK1


 Inhibition 
Recent data on pyrazole-containing 2-ABI derivatives [1].[1][2]
Compound IDR-Substituent (Benzo Ring)2-Amino Acyl MoietyIC50 (nM)Activity Class
Cmpd 23 5-Cyano(1H-pyrazol-3-yl)-acetyl98.6 Potent
Cmpd 6 H(1H-pyrazol-3-yl)-acetyl1200Moderate
Cmpd 30 5-Chloro(1H-pyrazol-3-yl)-acetyl450Good
Antimicrobial & Biofilm Dispersion

Unlike standard antibiotics that kill bacteria, specific 2-ABI derivatives act as adjuvants . They do not kill directly but disperse biofilms or permeabilize the outer membrane of Gram-negative bacteria.

  • Mechanism: Disruption of the las and rhl quorum-sensing systems in P. aeruginosa [2].

  • Key SAR: The 2-amino group is essential. Acylation of the amine often results in loss of biofilm dispersion activity, suggesting the free amine is critical for interaction with the sensing machinery.

Antimalarial Agents

Recent studies have identified 2-ABIs with N1-substituted phenols that exhibit nanomolar potency against Plasmodium falciparum.

  • Potency: IC50 values as low as 6.4 nM against the 3D7 strain [3].[3]

  • Safety: High selectivity index (low cytotoxicity against HEK293 cells).

Detailed Experimental Protocol

Protocol: Synthesis of N-Substituted 2-Aminobenzimidazole via Cyclodesulfurization

This protocol utilizes the "Path B" approach (see Figure 1), preferred for its safety (avoiding BrCN) and ability to introduce diversity at the amino group.

Objective: Synthesis of 1-methyl-2-(phenylamino)-1H-benzimidazole.

Reagents:
  • N-Methyl-o-phenylenediamine (1.0 eq)

  • Phenyl isothiocyanate (1.0 eq)

  • Iodoacetic acid (1.1 eq) - Acts as a mild desulfurizing agent [4]

  • Ethanol (Solvent)[4]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:
  • Thiourea Formation:

    • Dissolve N-Methyl-o-phenylenediamine (5 mmol) in Ethanol (20 mL).

    • Add Phenyl isothiocyanate (5 mmol) dropwise at room temperature.

    • Stir for 2 hours. Monitor via TLC (formation of thiourea intermediate).

    • Checkpoint: The thiourea often precipitates. If so, filter and wash with cold ethanol. If not, proceed to step 2 in one pot.

  • Cyclodesulfurization:

    • To the thiourea mixture, add Iodoacetic acid (5.5 mmol).

    • Heat the reaction mixture to reflux (approx. 78°C) for 3–4 hours.

    • Mechanism:[4][5] The sulfur attacks the iodine-activated carbon, creating a good leaving group, followed by intramolecular nucleophilic attack by the amine.

  • Workup & Purification:

    • Cool to room temperature.

    • Basify the solution to pH ~9 using saturated NaHCO3. This liberates the free base 2-ABI.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[4]

    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH 95:5).

Mechanistic Visualization: Kinase Binding Mode

This diagram illustrates the "Hinge Binding" hypothesis, a primary mechanism for 2-ABI efficacy in oncology.

KinaseBinding Hinge Kinase Hinge Region (Glu/Asp Backbone) N3 N3 Nitrogen (H-Bond Acceptor) Hinge->N3 H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) HydrophobicPocket Hydrophobic Back Pocket (Van der Waals) Scaffold 2-Amino-Benzimidazole Core R_Group N1-Substituent (Bulky Aryl/Alkyl) Scaffold->R_Group Covalent Amino 2-Amino Group (H-Bond Donor) Scaffold->Amino Covalent Scaffold->N3 Covalent R_Group->Gatekeeper Hydrophobic R_Group->HydrophobicPocket Hydrophobic Amino->Hinge H-Bond

Figure 2: Pharmacophore mapping of 2-ABI within a generic Kinase ATP-binding pocket.

Future Outlook

The 2-ABI scaffold is evolving beyond simple inhibition. Current research trends indicate three major growth areas:

  • PROTACs: Using the 2-ABI core as the "warhead" to recruit E3 ligases for targeted protein degradation.

  • Covalent Inhibitors: Derivatizing the 2-amino group with acrylamides to target non-catalytic cysteines for irreversible inhibition.

  • Neglected Tropical Diseases: Expanding the antiparasitic library (Chagas, Leishmaniasis) where the scaffold shows high metabolic stability compared to traditional nitro-heterocycles.

References

  • Federico, S., et al. (2024). "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." MDPI Pharmaceuticals. Link

  • Melander, C., et al. (2014). "2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms."[6] Angewandte Chemie International Edition. Link

  • Devine, S. M., et al. (2021).[3] "Discovery and development of 2-aminobenzimidazoles as potent antimalarials."[3] European Journal of Medicinal Chemistry. Link

  • Sriram, R., et al. (2015).[4] "Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative." SOJ Materials Science & Engineering. Link

  • BenchChem. (2025). "A Technical Guide to 2-Aminobenzimidazole Compounds." BenchChem Technical Resources. Link

Sources

Foundational

Mechanism of action for benzimidazole-2-amine analogs

The benzimidazole-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious str...

Author: BenchChem Technical Support Team. Date: February 2026

The benzimidazole-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. While historically recognized for anthelmintic activity (via microtubule destabilization), modern analogs have evolved into potent kinase inhibitors and ion channel modulators.

This technical guide dissects the mechanism of action (MoA) for this class, differentiating between the classical microtubule-targeting agents and the emerging kinase-targeting chemotypes.

Executive Summary: The Pharmacophore

The biological versatility of benzimidazole-2-amine stems from its electronic and steric properties. The core consists of a benzene ring fused to an imidazole ring with an amine substituent at the C2 position.[1]

  • Hydrogen Bonding: The N3 nitrogen (acceptor) and the C2-amino group (donor) form a critical "donor-acceptor" motif. This allows the molecule to mimic the adenine ring of ATP (crucial for kinase inhibition) or engage amino acid residues in the colchicine-binding pocket of tubulin.

  • Tautomerism: The 2-amino-benzimidazole exists in tautomeric equilibrium between the amino and imino forms. This dynamic adaptability allows the ligand to optimize its fit within diverse protein binding pockets, contributing to its high affinity but also posing challenges for selectivity.

Primary Mechanism: Microtubule Destabilization

Target: The Colchicine-Binding Site on -Tubulin

Classically, benzimidazole-2-amine derivatives (and their carbamate analogs like nocodazole) act as Microtubule Depolymerizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these analogs prevent polymerization.

Molecular Mechanism
  • Binding Event: The analog permeates the cell and binds reversibly to the colchicine-binding site , located at the interface between the

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Conformational Lock: Upon binding, the ligand sterically hinders the "curved-to-straight" conformational transition of the tubulin dimer.

  • Polymerization Block: Microtubule assembly requires tubulin dimers to straighten to fit into the growing protofilament lattice. By locking the dimer in a curved conformation, the benzimidazole analog prevents it from being incorporated into the microtubule plus-end.

  • Catastrophe: This leads to a net loss of microtubule polymer mass, disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Critical Insight: Recent structural data reveals that specific hydrophobic pockets (Zones 1, 2, and 3 of the colchicine site) accommodate the benzimidazole core, with the 2-amine/carbamate tail extending to interact with the


-subunit, preventing the necessary inter-subunit contact.

Secondary Mechanism: Kinase Inhibition

Target: The ATP-Binding Pocket (Hinge Region)

In oncology and inflammation research, 2-aminobenzimidazoles are designed as ATP-competitive inhibitors .

Molecular Mechanism
  • Hinge Binding: The benzimidazole core acts as a bioisostere for the purine ring of ATP. The N1-hydrogen and N3-nitrogen (or the 2-amino group) form hydrogen bonds with the backbone carbonyl and amide groups of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

  • Selectivity Control:

    • Aurora Kinases: Analogs mimic the biaryl urea motif of established inhibitors, blocking the phosphorylation of substrates required for centrosome maturation.

    • VEGFR-2: 2-aminobenzimidazoles inhibit angiogenesis by occupying the ATP pocket of the Vascular Endothelial Growth Factor Receptor, preventing auto-phosphorylation and downstream signaling (RAF/MEK/ERK).

    • p38 MAP Kinase: Specific analogs utilize the 2-amino group to anchor the molecule while hydrophobic substituents explore the "selectivity pocket" (adjacent to the ATP site), effectively blocking pro-inflammatory cytokine release.

Visualization: Dual-Pathway Mechanism

The following diagram illustrates the bifurcation of biological activity based on the specific functionalization of the benzimidazole-2-amine core.

BenzimidazoleMechanism Scaffold Benzimidazole-2-Amine (Core Scaffold) TubulinTarget Target: Colchicine Site (beta-Tubulin) Scaffold->TubulinTarget Bulky/Lipophilic Substituents KinaseTarget Target: ATP Binding Pocket (Hinge) Scaffold->KinaseTarget H-Bond Donors/ Acceptors ConfChange Inhibits Curved-to-Straight Conformation Change TubulinTarget->ConfChange PolyInhibit Blocks Microtubule Polymerization ConfChange->PolyInhibit Arrest G2/M Cell Cycle Arrest & Apoptosis PolyInhibit->Arrest HBonding H-Bonding with Backbone Residues KinaseTarget->HBonding PhosBlock Prevents Auto-phosphorylation (e.g., VEGFR-2, Aurora) HBonding->PhosBlock SignalStop Inhibition of Angiogenesis & Proliferation PhosBlock->SignalStop

Figure 1: Divergent mechanistic pathways of benzimidazole-2-amine analogs based on target engagement (Tubulin vs. Kinase).[2]

Experimental Validation Protocols

To validate the mechanism of a new benzimidazole-2-amine analog, the following self-validating protocols are recommended.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Purpose: To definitively confirm direct interaction with tubulin and quantify the inhibition of assembly.

Methodology:

  • Reagent Prep: Prepare purified porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

  • Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well half-area plate. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Nocodazole 5 µM or Colchicine).

  • Initiation: Add cold tubulin solution (final conc. 3–4 mg/mL) to the wells.

  • Measurement: Immediately transfer to a pre-warmed plate reader (37°C). Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Validation Criteria: The Vehicle Control must show a sigmoidal curve (nucleation, elongation, steady state). An active benzimidazole analog will suppress the

      
       (rate) and the final plateau (polymer mass) in a dose-dependent manner.
      
Protocol B: Kinase Profiling (ADP-Glo™ Assay)

Purpose: To determine if the analog acts as an ATP-competitive inhibitor against specific kinases (e.g., VEGFR-2, Aurora A).

Methodology:

  • Reaction Assembly: In a 384-well plate, mix the kinase (e.g., 5 ng/well), substrate (e.g., Poly Glu:Tyr), and the test compound. Incubate for 10 min at RT to allow "hinge" binding.

  • ATP Addition: Add ATP at

    
     concentration to initiate the reaction. Incubate for 60 min.
    
  • Depletion Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Measure Luminescence.

  • Data Analysis:

    • Calculate % Inhibition relative to No-Compound control.

    • Causality Check: If inhibition decreases significantly when ATP concentration is increased (e.g., 10x

      
      ), the mechanism is confirmed as ATP-competitive . If inhibition remains constant, the compound may be allosteric.
      

Structure-Activity Relationship (SAR) Summary

PositionModificationMechanistic Impact
2-Amine (-NH2) UnsubstitutedEssential for H-bonding with kinase hinge regions (e.g., Glu/Leu backbone).
2-Amine (-NH-R) Carbamate / UreaIncreases affinity for the Tubulin Colchicine site (hydrophobic pocket entry).
Benzene Ring (R5/R6) Electron-withdrawing (e.g., -Cl, -F)Enhances metabolic stability and can increase potency against viral polymerases.
N1-Position Alkylation / ArylationOften abolishes tubulin binding (steric clash); tolerated in some kinase targets if the group projects into the solvent front.

References

  • Synthesis and Structure-Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry. [Link][3]

  • Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. Acta Pharmaceutica Sinica B. [Link]

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. [Link]

  • 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. British Journal of Pharmacology. [Link]

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link][4]

Sources

Exploratory

Toxicity and safety data for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Topic: Toxicological Profile and Safety Assessment Framework: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Toxicology Safety Offi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Profile and Safety Assessment Framework: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Toxicology Safety Officers.

Executive Summary

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also identified as 2-(isobutylamino)benzimidazole) represents a distinct pharmacophore within the 2-aminobenzimidazole class. While often utilized as a chemical intermediate or a fragment in antihistaminic and anthelmintic drug discovery, its safety profile requires rigorous scrutiny due to the biological promiscuity of the benzimidazole scaffold.

This guide synthesizes available structure-activity relationship (SAR) data from the 2-aminobenzimidazole class to predict the toxicological risks of this specific derivative. It further provides a self-validating experimental framework to empirically determine its safety margins.

Part 1: Molecular Architecture & Physicochemical Profile

Understanding the physicochemical baseline is the first step in predicting bioavailability and tissue accumulation. The isobutyl group adds lipophilicity to the polar 2-aminobenzimidazole core, potentially increasing blood-brain barrier (BBB) penetration compared to the parent molecule.

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Implication for Safety
Formula C₁₁H₁₅N₃--
MW 189.26 g/mol Low MW suggests high permeability.
LogP ~2.3 - 2.8Moderate lipophilicity; potential for CNS exposure.
PSA ~38 ŲHigh oral bioavailability; rapid absorption expected.
pKa (Basic) ~7.5 - 8.0Partially ionized at physiological pH; lysosomal trapping risk.
H-Bond Donors 2--

Part 2: Toxicological Mechanisms & Risk Prediction

As a Senior Application Scientist, I must highlight that absence of evidence is not evidence of absence . While specific public LD50 data for this exact isobutyl derivative is limited, the 2-aminobenzimidazole scaffold carries well-documented "structural alerts."

Primary Mechanism of Toxicity: Microtubule Destabilization

The benzimidazole core is a privileged structure for binding to


-tubulin.
  • Mechanism: It inhibits the polymerization of tubulin into microtubules.

  • Risk: This mechanism is responsible for the teratogenicity (reproductive toxicity) seen in related compounds (e.g., carbendazim, benomyl).

  • Specific Relevance: The 2-amino substitution often retains this activity. The isobutyl tail may modulate binding affinity but is unlikely to abolish this risk.

  • Critical Endpoint: Reproductive Toxicity & Aneuploidy.

Secondary Mechanism: hERG Channel Blockade

Secondary amines linked to aromatic heterocycles are classic pharmacophores for hERG potassium channel inhibition.

  • Risk: QT interval prolongation leading to Torsades de Pointes (cardiotoxicity).

  • Causality: The basic nitrogen (pKa ~7.5) can interact with the aromatic residues (Tyr652/Phe656) inside the hERG pore.

Metabolic Activation & Genotoxicity

The 2-aminobenzimidazole moiety can undergo metabolic N-oxidation.

  • Pathway: CYP450-mediated oxidation of the exocyclic amine.

  • Toxic Intermediate: Formation of hydroxylamines or nitrenium ions, which can form DNA adducts.

  • Class Data: Many 2-aminobenzimidazoles show positive results in Ames strains TA98 (frameshift) or TA100 (base-pair substitution) if metabolic activation (S9) is present.

Visualization: Predicted Metabolic & Toxicity Pathways

The following diagram illustrates the divergence between safe clearance (Glucuronidation) and bioactivation (N-oxidation).

MetabolicPathways Parent N-(2-methylpropyl)- 1H-1,3-benzodiazol-2-amine CYP CYP450 (Phase I) Parent->CYP Hydroxyl Ring Hydroxylation (5-OH / 6-OH) CYP->Hydroxyl Major Path NOx N-Hydroxylation (N-OH) CYP->NOx Minor Path (Bioactivation) Gluc O-Glucuronide (Excretion) Hydroxyl->Gluc UGT Nitrenium Nitrenium Ion (Reactive Electrophile) NOx->Nitrenium Spontaneous/-H2O DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding

Figure 1: Predicted metabolic fate. The "Safe" pathway leads to renal excretion, while the "Toxic" pathway involves N-oxidation leading to potential genotoxicity.

Part 3: Experimental Safety Assessment Protocols

To validate the safety of this compound for research or drug development, you must move beyond prediction to empirical data. Do not rely on generic SDS information.

Tier 1: Genotoxicity Screening (The Ames Test)

Why: To rule out the mutagenic potential of the 2-amino-heterocycle.

Protocol:

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Concentration Range: 5 concentrations (e.g., 312 to 5000 µ g/plate ).

  • Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect metabolites shown in Figure 1.

  • Success Criteria: A <2-fold increase in revertant colonies compared to solvent control (DMSO).

Tier 2: Cytotoxicity & Hepatotoxicity (MTT Assay)

Why: To determine the therapeutic window and general cellular health.

Protocol:

  • Cell Line: HepG2 (human liver carcinoma) is preferred due to metabolic competence.

  • Seeding: 1 x 10⁴ cells/well in 96-well plates.

  • Dosing: Treat with compound (0.1 µM – 100 µM) for 24h and 48h.

  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570nm.

  • Calculation:

    
     should be 
    
    
    
    for early-stage hit compounds.
Tier 3: Cardiotoxicity (hERG Binding)

Why: Critical for any molecule with a basic amine + aromatic ring.

Protocol (Fluorescence Polarization Competition Assay):

  • Tracer: Use a fluorescent hERG ligand (e.g., Red-hERG Tracer).

  • Membranes: Recombinant hERG-containing membrane fractions.

  • Incubation: Incubate test compound (10 µM screening dose) with membranes and tracer for 2 hours.

  • Analysis: Measure polarization. High polarization = Tracer bound (Safe). Low polarization = Tracer displaced (Risk).

  • Threshold: >50% displacement at 10 µM warrants a patch-clamp follow-up.

Part 4: Handling & Occupational Safety (GHS Standards)

Based on the hazard classification of analogous 2-aminobenzimidazoles, treat this substance as GHS Category 4 (Acute Tox) and Category 2 (Irritant) until proven otherwise.

Table 2: Recommended GHS Classification & Handling
Hazard ClassH-CodeStatementPrevention Protocol
Acute Tox (Oral) H302Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands post-handling.[2]
Skin Irritant H315Causes skin irritation.[1][3]Nitrile gloves (0.11mm min thickness).
Eye Irritant H319Causes serious eye irritation.[1][3]Safety glasses with side shields.
STOT-SE H335May cause respiratory irritation.[1][2][3]Handle only in a chemical fume hood.
Reproductive H361Suspected of damaging fertility.Pregnant personnel should avoid handling.

Part 5: Safety Assessment Workflow

Use this decision tree to determine if the compound is safe to progress to in vivo studies.

SafetyWorkflow Start Start: N-(2-methylpropyl)- 1H-1,3-benzodiazol-2-amine Step1 Tier 1: Ames Test (+/- S9) Start->Step1 Decision1 Mutagenic? Step1->Decision1 Step2 Tier 2: hERG & Cytotoxicity Decision1->Step2 No Stop STOP: Redesign Scaffold Decision1->Stop Yes Decision2 IC50 < 10µM or hERG Block? Step2->Decision2 Step3 Tier 3: Micronucleus Test (Chromosomal Damage) Decision2->Step3 No Decision2->Stop Yes Step3->Stop Positive Proceed Proceed to In Vivo PK Step3->Proceed Negative

Figure 2: Tiered Safety Assessment Workflow. A "Fail" at any stage requires structural modification or termination of the candidate.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 2-aminobenzimidazole. Retrieved from [Link]

  • PubChem. Compound Summary: 1-propyl-1H-1,3-benzodiazol-2-amine (Analogous Structure).[4] National Library of Medicine. Retrieved from [Link]

  • Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. (Establishes tubulin inhibition mechanism).
  • FDA Center for Drug Evaluation and Research. Guidance for Industry: S2(R1) Genotoxicity Testing. Retrieved from [Link]

Sources

Foundational

Patent landscape for N-alkylated benzimidazole amines

The N-Alkylated Benzimidazole Amine Scaffold: 2026 Patent Landscape & Technical Guide Executive Summary The benzimidazole scaffold has long been termed a "privileged structure" in medicinal chemistry due to its ability t...

Author: BenchChem Technical Support Team. Date: February 2026

The N-Alkylated Benzimidazole Amine Scaffold: 2026 Patent Landscape & Technical Guide

Executive Summary

The benzimidazole scaffold has long been termed a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleotides and interact with diverse biological targets. However, the specific subclass of N-alkylated benzimidazole amines has recently evolved from its traditional roots in antihelminthics (e.g., albendazole) to become a cornerstone in high-precision oncology and immunology.

This technical guide analyzes the patent landscape as of early 2026.[1] The data reveals a decisive shift: while legacy patents focused on broad-spectrum antimicrobial activity, recent IP (2023–2025) is dominated by kinase inhibitors (JAK, SIK, PI3K) and Targeted Protein Degradation (PROTACs) . Notably, the integration of AI in drug discovery (exemplified by Schrodinger’s recent grants) and "Green Chemistry" synthetic routes are reshaping how these molecules are designed and manufactured.[1]

Structural Activity Relationships (SAR): The "Master Key" Mechanism

The biological versatility of N-alkylated benzimidazole amines stems from three distinct vectors of modification.

RegionStructural RoleKey Patent Insight
N1-Alkylation Solubility & Target Reach Modulates lipophilicity (LogP) and allows the molecule to reach deep hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).Schrodinger (US11970494B2): N-substituents are critical for optimizing residence time in the JAK2 pocket.[1]
C2-Amine Hydrogen Bonding Acts as a donor/acceptor pair, mimicking the purine C2/N3 interaction.[1] Essential for binding to the "hinge region" of kinases.[1]Roche (WO 2024141443): Modifications here determine selectivity between SIK isoforms (SIK1 vs SIK2).[1]
Benzene Ring (C4-C7) Electronic Tuning Electron-withdrawing groups (F, Cl, CF3) at C5/C6 prevent metabolic oxidation and enhance potency.General Trend: C5/C6 substitution patterns are the most common way to break existing IP prior art.[1]
Visualization: The SAR Logic Gate

SAR_Logic Core Benzimidazole Core N1 N1-Alkylation (Hydrophobic Reach) Core->N1 C2 C2-Amine (Hinge Binding) Core->C2 Ring Benzene Ring (C5/C6) (Metabolic Shield) Core->Ring Target_Kinase Kinase Selectivity (JAK, SIK, PI3K) N1->Target_Kinase Pocket Access C2->Target_Kinase H-Bonding Ring->Target_Kinase Electronic Fit Target_DNA DNA Minor Groove (Intercalation) Ring->Target_DNA Stacking

Caption: Figure 1. Structural Activity Relationship (SAR) vectors for N-alkylated benzimidazole amines determining target specificity.

Patent Cluster Analysis (2023–2026)

Cluster A: Next-Generation Kinase Inhibitors

The most active patent cluster involves the inhibition of specific kinases for autoimmune and oncological indications.[1]

  • Assignee: F. Hoffmann-La Roche

  • Key IP: WO 2024141443 (Published July 2024)[1][2]

  • Mechanism: Inhibition of Salt-Inducible Kinases (SIK).[1]

  • Technical Insight: The patent describes benzimidazole derivatives where the N-alkyl chain is functionalized to balance oral bioavailability with potency against SIK1/2/3.[1] These are positioned for rheumatoid arthritis and NASH (liver inflammation), moving beyond simple cancer targets.[1]

  • Assignee: Schrodinger, LLC[3]

  • Key IP: US 11,970,494 B2 (Granted April 2024)[3]

  • Mechanism: JAK2 Inhibition.[1][3]

Cluster B: Targeted Protein Degradation (PROTACs)

A rapidly emerging cluster utilizes the benzimidazole amine as the "warhead" (ligand) to bind a target protein, linked to an E3 ligase recruiter.[1]

  • Target: LRRK2 (Leucine-Rich Repeat Kinase 2) – implicated in Parkinson's.[1]

  • Key IP: US 2025/228952 A1

  • Mechanism: The benzimidazole moiety binds LRRK2, while a linker connects it to an E3 ligase ligand (e.g., Cereblon), forcing the ubiquitination and destruction of the kinase rather than just inhibition.

Cluster C: Repurposing & Cellular Aging
  • Key IP: WO 2023/242599 A1[1]

  • Concept: Repurposing antihelminthic benzimidazoles (like fenbendazole analogs) to reverse cellular aging.[1] The mechanism suggests these scaffolds may modulate stem cell self-renewal pathways, distinct from their tubulin-binding anti-parasitic role.

Synthetic Methodologies: Technical Core

The patent literature reveals two distinct approaches to synthesis: the "Classical" route (robust, scalable) and the "Green" route (solvent-free, lower energy).

Methodology A: The Classical "One-Pot" Cyclization (Standard Industrial Protocol)

Based on US9018393B2 and recent optimizations.

  • Activation: React a 2-(N-protected)-O-aryl diamine with an isothiocyanate or N-phenoxycarbonyl amine to form a urea/thiourea intermediate.[1]

  • Cyclization: Dehydrating cyclization is induced using phosphine reagents (e.g., triphenylphosphine oxide with oxalyl chloride).[1]

  • N-Alkylation: The resulting benzimidazole is treated with an alkyl halide (R-X) and a base (Cs2CO3 or NaH) in DMF.[1]

Methodology B: The "Green" Mechanochemical Route

Based on recent academic/patent literature (e.g., CN patents on solvent-free synthesis).

  • Grinding: o-Phenylenediamine and a carboxylic acid derivative are ground in a ball mill or mortar.[1]

  • Catalysis: A solid acid catalyst (e.g., sulfamic acid) is added.[1]

  • Reaction: The friction heat drives the condensation without solvent.[1]

  • Yield: Often >90% with minimal waste stream.

Visualization: Synthesis Workflow

Synthesis_Flow Start o-Phenylenediamine Process_A Route A: Classical (Solvent: DMF/EtOH, Heat: Reflux) Catalyst: Acid/Phosphine Start->Process_A Process_B Route B: Green/Mechanochemical (Solvent-Free, Ball Mill) Catalyst: Solid Acid Start->Process_B Reagent Carboxylic Acid / Urea Reagent->Process_A Reagent->Process_B Inter 2-Substituted Benzimidazole Process_A->Inter Process_B->Inter Alkylation N-Alkylation Step (R-X, Base, DMF) Inter->Alkylation Final N-Alkylated Benzimidazole Amine Alkylation->Final

Caption: Figure 2. Comparison of Classical vs. Green synthetic routes for benzimidazole production.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-aminobenzimidazole (Representative)

Adapted from US Patent 9,018,393 and standard medicinal chemistry practices.

Reagents: o-Phenylenediamine (10 mmol), Benzyl bromide (11 mmol), Cyanogen bromide (11 mmol), K2CO3 (25 mmol), DMF/Water.

  • Cyclization (Formation of 2-aminobenzimidazole):

    • Dissolve o-phenylenediamine (1.08 g) in H2O (30 mL).

    • Add Cyanogen bromide (5M in MeCN, 2.2 mL) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Basify with NaOH to pH 10.[1] Filter the precipitate (2-aminobenzimidazole).[1] Yield ~85%.[1]

  • N-Alkylation:

    • Dissolve the intermediate (1.33 g, 10 mmol) in anhydrous DMF (15 mL).

    • Add K2CO3 (3.45 g) and stir for 30 mins.

    • Add Benzyl bromide (1.3 mL) dropwise.[1]

    • Heat to 80°C for 6 hours.

    • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with brine.[1] Dry over MgSO4.[1]

    • Purification: Column chromatography (Hexane:EtOAc 3:1).[1]

Protocol 2: Kinase Inhibition Assay (SIK1/2)

Adapted from Roche WO 2024141443.[1]

Objective: Determine IC50 of the synthesized N-alkylated benzimidazole.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human SIK1 or SIK2 (10 ng/well).

  • Substrate: AMARA peptide (50 µM).

  • ATP Concentration: 10 µM (at Km).[1]

  • Procedure:

    • Incubate compound (serial dilution in DMSO) with kinase and substrate for 60 min at room temperature.[1]

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

    • Read: Luminescence on a plate reader.

    • Calculation: Plot RLU vs. log[Compound] to determine IC50.

Future Outlook

The trajectory of N-alkylated benzimidazole amines is moving toward covalent inhibition and bifunctional molecules .[1]

  • Covalent Inhibitors: Expect to see acrylamide "warheads" attached to the N-alkyl chain to target non-catalytic cysteines (e.g., in EGFR or BTK), providing irreversible binding.[1]

References

  • Roche. (2024).[1][2] Benzimidazole derivatives as SIK inhibitors. WO 2024/141443.[1][2] Link[1]

  • Schrodinger, LLC. (2024).[1][3] 6-heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors.[1][3] US Patent 11,970,494 B2.[1][3] Link[1]

  • Array BioPharma. (2012).[1] Method of treatment using N3 alkylated benzimidazole derivatives as MEK inhibitors. US Patent 8,193,229 B2.[1] Link[1]

  • Patsnap. (2015).[1] Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. US Patent 9,018,393 B2.[1] Link[1]

  • University of Oxford. (2023).[1] A benzimidazole compound with antihelminthic activity for use in reversing cellular ageing.[1][4] WO 2023/242599 A1. Link[1]

  • Smith Kline & French. (1969).[1] Process for preparing 2-aminobenzimidazoles. US Patent 3,455,948.[1] Link

  • Garuti, L., et al. (2014).[1][5] Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Executive Summary This Application Note details the high-speed synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as -isobutyl-2-aminobenzimidazole) using microwave (MW) irradiation. Unlike classical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-speed synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as


-isobutyl-2-aminobenzimidazole) using microwave (MW) irradiation. Unlike classical thermal cyclization, which often requires harsh acids, prolonged reflux (24–48 hours), and tedious workup, this protocol utilizes microwave dielectric heating  to accelerate the cyclodesulfurization of an in situ generated thiourea intermediate.

Key Advantages:

  • Reaction Time: Reduced from hours to <20 minutes.

  • Purity: Cleaner reaction profiles due to uniform volumetric heating, minimizing thermal degradation.

  • Scalability: Protocol adaptable from mg-scale discovery to g-scale process development.

Scientific Background & Mechanism[1][2]

The Target Scaffold

The 2-aminobenzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anthelmintics (e.g., Albendazole), antihistamines (e.g., Astemizole), and varying kinase inhibitors. The specific target, bearing an isobutyl group, introduces steric bulk and lipophilicity, often modulating receptor binding affinity.

Microwave Theory: Why It Works

Conventional heating relies on conduction and convection, creating thermal gradients (hot vessel walls, cold center). Microwave irradiation (2.45 GHz) utilizes two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents like acetonitrile/ethanol and reagents) align with the oscillating electric field. As the field reverses, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions oscillate with the field, colliding with neighboring molecules to generate heat.

This "inside-out" heating provides immediate energy transfer to the reaction center, overcoming the activation energy (


) for the rate-limiting cyclization step significantly faster than thermal equilibrium methods.
Reaction Mechanism

The synthesis proceeds via a two-stage "One-Pot" sequence:

  • Nucleophilic Addition: o-Phenylenediamine (OPD) attacks the electrophilic carbon of isobutyl isothiocyanate to form a thiourea intermediate.

  • Cyclodesulfurization: A desulfurizing agent (e.g., DIC or EDC) facilitates the elimination of H₂S (as a urea byproduct), driving the intramolecular cyclization to form the benzimidazole ring.

ReactionMechanism Reagents Reagents (o-Phenylenediamine + Isobutyl Isothiocyanate) Thiourea Intermediate (Thiourea) Reagents->Thiourea Nucleophilic Addn (Fast) Transition Transition State (Activated C=N) Thiourea->Transition MW Irradiation + Desulfurizing Agent Product Product (N-isobutyl-1H-benzimidazol-2-amine) Transition->Product Cyclization (- H2S) Byproduct Byproduct (Sulfur species/Urea) Transition->Byproduct

Figure 1: Mechanistic pathway for the cyclodesulfurization of thiourea intermediates.

Experimental Protocol

Materials & Reagents
ReagentMWEquiv.[1][2]Role
1,2-Diaminobenzene (OPD) 108.141.0Nucleophile (Core)
Isobutyl isothiocyanate 115.191.1Electrophile (Side chain)
Diisopropylcarbodiimide (DIC) 126.201.2Desulfurizing Agent
Acetonitrile (MeCN) -SolventPolar MW Absorber
K₂CO₃ (Optional) 138.200.5Base (Acid Scavenger)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Step-by-Step Methodology
Step 1: Thiourea Formation (Room Temperature)
  • In a 10 mL microwave vial, dissolve 1,2-diaminobenzene (108 mg, 1.0 mmol) in Acetonitrile (3 mL).

  • Add Isobutyl isothiocyanate (127 mg, ~140 µL, 1.1 mmol) dropwise while stirring.

  • Observation: The solution may warm slightly.[3] Stir at Room Temperature (RT) for 5 minutes to allow the thiourea to form (often indicated by a slight precipitate or color change).

Step 2: Microwave Cyclization
  • Add DIC (151 mg, ~190 µL, 1.2 mmol) to the reaction mixture.

  • Seal the vial with a septum cap.

  • Place in the microwave reactor cavity.

  • Program Parameters:

    • Temperature: 100°C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <40°C.

Step 3: Workup & Purification [4]
  • Filtration: If a urea byproduct from DIC precipitates, filter it off.

  • Evaporation: Concentrate the filtrate in vacuo.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: The amine product is polar; adding 0.1% Triethylamine (TEA) to the eluent improves peak shape.

Workflow Visualization

ProtocolWorkflow Setup 1. Mix Reagents (OPD + Isothiocyanate) in MeCN Wait 2. Stir 5 min @ RT (Thiourea Formation) Setup->Wait AddAgent 3. Add DIC (Desulfurizer) Wait->AddAgent MW 4. MW Irradiation 100°C, 15 min, 150W AddAgent->MW Cool 5. Cool & Filter Remove Urea Byproduct MW->Cool Purify 6. Flash Chromatography (DCM:MeOH) Cool->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Characterization & Validation

To ensure the protocol was successful, compare analytical data against these expected values.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
  • Aromatic Protons: Multiplet

    
     7.10 – 7.40 ppm (4H, benzimidazole ring).
    
  • Amine (NH): Broad singlet

    
     ~6.5 – 7.0 ppm (Exchangeable).
    
  • Isobutyl -CH2-: Doublet

    
     ~3.15 ppm (
    
    
    
    Hz).
  • Isobutyl -CH-: Multiplet

    
     ~1.85 ppm.
    
  • Isobutyl -CH3: Doublet

    
     ~0.95 ppm (6H).
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete cyclizationIncrease MW temp to 120°C or extend time to 20 min.
Sticky Solid Urea byproduct contaminationTriturate crude solid with cold ether before chromatography.
Starting Material Remains Old IsothiocyanateVerify reagent purity; isothiocyanates degrade with moisture.

References

  • Microwave-Assisted Synthesis of Benzimidazoles (Review)

    • Source:International Journal of Advanced Research in Science, Communic
    • Context: Provides a broad overview of MW methods for benzimidazole synthesis, validating the efficiency of MW over thermal reflux.
  • Polymer-Supported Synthesis of Benzimidazoles

    • Source:Organic & Biomolecular Chemistry (via PubMed).
    • Context: Describes the use of polymer-supported reagents for cyclization, a variation of the DIC method described above for cleaner libraries.
  • Microwave He

    • Source:MDPI (Processes).
    • Context: foundational physics of dipolar polarization and ionic conduction utilized in the "Scientific Background" section.
  • Synthesis of 2-Aminobenzimidazoles (General Protocols)

    • Source:ChemicalBook / Reaction D
    • Context: Confirms the retrosynthetic pathway via 2-chlorobenzimidazole or OPD/Isothiocyan

Sources

Application

Application Note: Recrystallization Protocols for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

This Application Note is designed for organic chemists and process development scientists optimizing the purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as N-isobutyl-1H-benzimidazol-2-amine).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists optimizing the purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as N-isobutyl-1H-benzimidazol-2-amine).[1][2]

[1][2]

Executive Summary

The purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine presents a specific challenge due to its hybrid physicochemical nature.[1][2] The molecule consists of a polar, amphoteric benzimidazole core capable of hydrogen bonding, attached to a lipophilic isobutyl side chain.[3][4] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during standard cooling cycles.[2]

This guide details a validated Aqueous Ethanol (EtOH/H₂O) protocol as the primary purification method, with Ethyl Acetate/Heptane as a secondary alternative for lipophilic impurity removal.[3][4]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the crystal lattice:

  • Benzimidazole Core: High polarity, H-bond donor (NH) and acceptor (N:).[2][3][4] Soluble in alcohols and polar aprotic solvents.[2]

  • Isobutyl Group: Increases non-polar character, reducing water solubility compared to the parent 2-aminobenzimidazole.

Table 1: Solubility Profile & Solvent Screening Data
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Ideal primary solvent.[2]
Water LowInsolubleAnti-Solvent Used to force precipitation from alcohols.[2]
Methanol Very HighHighModerateOften too soluble; yields are lower than EtOH.
Ethyl Acetate ModerateLowHigh Good for removing non-polar byproducts.[2]
Heptane/Hexane LowInsolubleAnti-Solvent Used with EtOAc.[2]
Acetonitrile HighModerateModerateGood alternative if alcohols cause solvolysis (rare).[2][3][4]
Dichloromethane HighHighLowToo soluble; poor recovery.[2]

Decision Matrix: Selecting the Protocol

Before initiating the experiment, determine the impurity profile using TLC or LC-MS.

Recrystallization_Decision_Tree Start Crude N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Impurity_Check Analyze Impurity Profile (TLC/LC-MS) Start->Impurity_Check Polar_Imp Polar Impurities? (Salts, unreacted amine) Impurity_Check->Polar_Imp Mainly Polar NonPolar_Imp Non-Polar Impurities? (Oils, dimers) Impurity_Check->NonPolar_Imp Mainly Non-Polar Protocol_A PROTOCOL A: Aqueous Ethanol (Recrystallization) Polar_Imp->Protocol_A Best Choice Protocol_B PROTOCOL B: EtOAc / Heptane (Anti-Solvent Precipitation) NonPolar_Imp->Protocol_B Best Choice Oiling_Out TROUBLESHOOTING: Re-heat & Seed Protocol_A->Oiling_Out If Oil Forms

Figure 1: Decision matrix for solvent system selection based on impurity profile.

Protocol A: Aqueous Ethanol Recrystallization (Primary Method)[2][3][4]

Objective: Removal of polar impurities, salts, and colored oxidation byproducts.[3][4] Theoretical Basis: The compound is highly soluble in hot ethanol but significantly less soluble in water.[3] Adding water decreases the dielectric constant of the mixture, forcing the hydrophobic isobutyl group to drive lattice formation.[3][4]

Materials
  • Solvent: Ethanol (95% or Absolute).[2][3][4]

  • Anti-solvent: Deionized Water (pre-warmed to ~50°C).[2][3][4]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[3][4]

Step-by-Step Methodology
  • Saturation:

    • Place crude solid in a round-bottom flask.

    • Add minimum Ethanol to cover the solid.[3]

    • Heat to reflux (approx. 78°C).[2][3][4]

    • Add additional Ethanol slowly through the condenser just until the solid dissolves.

    • Critical: Add 10% excess Ethanol to prevent premature crystallization during filtration.[2]

  • Clarification (Optional but Recommended):

    • If the solution is colored (dark orange/brown), cool slightly, add Activated Carbon (5% w/w), and reflux for 10 minutes.[3][4]

    • Filter hot through a Celite pad or sintered glass funnel.[2] Return filtrate to the clean flask.

  • Nucleation Induction:

    • Bring the clear filtrate back to a gentle boil.

    • Dropwise Addition: Slowly add warm water until a persistent turbidity (cloudiness) is observed.[2][3][4]

    • Add a few drops of Ethanol to just clear the turbidity again.[3]

  • Crystallization:

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Note: Rapid cooling here will trap impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.[2]

    • Wash the cake with a cold 50:50 Ethanol:Water mixture.[3]

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Ethyl Acetate / Heptane (For Lipophilic Impurities)[2][3][4]

Objective: Use when the crude contains non-polar tars or if the compound "oils out" persistently in aqueous alcohol.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (approx. 77°C).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane (or Hexane).

  • The Cloud Point: Stop adding Heptane when a faint cloudiness persists.

  • Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.[3]

    • Mechanism:[2][3] The slower cooling rate allows the crystal lattice to reject the non-polar impurities which remain soluble in the Heptane-rich mother liquor.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Heptane.[2]

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon cooling, the solution turns milky, and a viscous oil settles at the bottom instead of crystals. Cause: The melting point of the solvated compound is lower than the temperature at which saturation occurs (Liquid-Liquid Phase Separation).[2] This is common with N-alkylated benzimidazoles.[2]

Remediation Protocol:

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

  • Seed: Cool the solution just until it is slightly supersaturated but still clear. Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod.[3]

  • Dilute: If oiling persists, the solution is too concentrated.[3][4] Add more solvent (Ethanol) to lower the saturation temperature below the oiling-out point.[2]

Analytical Validation

Ensure the recrystallized product meets purity standards before use in biological assays.

  • HPLC: Purity >98% (Area %).

  • 1H NMR (DMSO-d6): Check for the disappearance of the solvent peaks and impurity signals.

    • Diagnostic Peak: Isobutyl doublet at ~0.9 ppm and methylene doublet at ~3.2 ppm should be distinct; aromatic region (6.9-7.5 ppm) should be clean.[2]

  • Melting Point: Sharp range (typically < 2°C range).[2][3][4] Broad ranges indicate retained solvent or impurities.[2]

References

  • General Benzimidazole Solubility

    • Source: Pobudkowska, A., & Domanska, U. (2004).[3][4] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data.

    • Relevance: Establishes the baseline solubility of the benzimidazole core in alcohols vs. hydrocarbons.
    • [2][3][4]

  • Purification of 2-Aminobenzimidazoles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[2]

    • Relevance: The authoritative text on standard purification protocols for heterocycles.[3]

    • [2][3][4]

  • Synthesis and Properties of N-alkyl-2-aminobenzimidazoles

    • Source: Yepez-Mulia, L., et al. (2018).[2][3][4][5] In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives. Experimental Parasitology.

    • Relevance: Describes the handling and purification of N-alkylated 2-aminobenzimidazoles, confirming ethanol recrystalliz
  • Oiling Out Mechanisms

    • Source: Veesler, S., et al. (2006).[3][4] Liquid-Liquid Phase Separation in Crystallization.[2] Organic Process Research & Development.

    • Relevance: Provides the theoretical basis for the troubleshooting section regarding phase separ
    • [2][3][4]

Sources

Method

Technical Application Note: In Vitro Characterization of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Introduction & Chemical Context N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also referred to as 2-(isobutylamino)benzimidazole) represents a "privileged scaffold" in medicinal chemistry. The 2-aminobenzimidazole core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also referred to as 2-(isobutylamino)benzimidazole) represents a "privileged scaffold" in medicinal chemistry. The 2-aminobenzimidazole core is a bioisostere of the purine ring system, making it a critical structural template for developing ATP-competitive kinase inhibitors (e.g., targeting CK1δ, p38 MAPK, and Aurora kinases) and G-Protein Coupled Receptor (GPCR) ligands (specifically H1 antihistamines and opioid receptor modulators) [1, 2].

This Application Note provides a standardized technical guide for researchers utilizing this compound as a chemical probe or lead fragment. The protocols below address the three critical bottlenecks in characterizing this specific hydrophobe-modified benzimidazole: aqueous solubility limits , ATP-competitive binding affinity , and metabolic liability of the isobutyl side-chain .

Physicochemical Profile (Predicted)
PropertyValueImplication for Assays
Molecular Weight ~189.26 g/mol Fragment-like; high ligand efficiency potential.
LogP ~2.3 - 2.8Moderate lipophilicity; prone to non-specific binding in plasticware.
pKa (Basic) ~7.5 - 8.0Protonated at physiological pH; affects solubility and lysosomal trapping.
Solubility Low (aq)Requires DMSO stock preparation; susceptible to aggregation.

Experimental Workflow Overview

The following diagram illustrates the logical progression for characterizing N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, moving from physicochemical validation to functional potency.

AssayWorkflow Compound Compound Stock (10mM DMSO) Solubility Step 1: Kinetic Solubility (Nephelometry) Compound->Solubility QC Check Solubility->Compound Precipitate? Re-formulate Kinase Step 2: Target Engagement (TR-FRET Kinase Assay) Solubility->Kinase < 2% DMSO ADME Step 3: Metabolic Stability (Microsomal Clearance) Kinase->ADME IC50 < 1µM HitVal Validated Lead Candidate ADME->HitVal T1/2 > 30 min

Figure 1: Critical path for profiling benzimidazole derivatives. Solubility validation is a mandatory gatekeeper before enzymatic screening to prevent false positives due to aggregation.

Protocol 1: Kinetic Solubility (Nephelometry)

Rationale: Benzimidazole derivatives are planar and prone to π-stacking aggregation in aqueous buffers. "False" inhibition in biochemical assays is often caused by these aggregates sequestering enzymes. This protocol defines the compound's solubility limit to ensure subsequent bioassays are performed under thermodynamic control [3].

Materials
  • Compound: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (10 mM stock in 100% DMSO).

  • Buffer: PBS pH 7.4.

  • Detection: Nephelometer or Plate Reader measuring Absorbance at 620nm (turbidity).

Step-by-Step Methodology
  • Preparation of Assay Plate:

    • Dispense 196 µL of PBS (pH 7.4) into a 96-well clear flat-bottom plate.

    • Critical Step: Ensure buffer is filtered (0.22 µm) to remove dust particulates that interfere with light scattering.

  • Compound Dosing:

    • Perform a serial dilution of the 10 mM DMSO stock to create concentrations ranging from 10 mM down to 0.1 mM.

    • Add 4 µL of each compound dilution to the PBS wells.

    • Final DMSO Concentration: 2% (v/v).

    • Final Compound Concentration Range: 200 µM to 2 µM.

  • Incubation:

    • Seal plate and shake at 600 rpm for 90 minutes at room temperature (25°C).

    • Note: Do not incubate at 4°C, as this artificially lowers solubility.

  • Readout:

    • Measure Absorbance at 620 nm (A620).

    • Threshold Calculation: Solubility limit is defined as the concentration where A620 > (Mean of DMSO Blank + 3 Standard Deviations).

Protocol 2: Target Engagement (TR-FRET Kinase Assay)

Rationale: The 2-aminobenzimidazole core functions as an ATP-mimetic, forming hydrogen bonds with the "hinge region" of kinases (e.g., p38 MAPK, Aurora A) [4]. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the compound's ability to displace a tracer from the kinase active site.

Mechanistic Logic:

KinaseMechanism Kinase Kinase Enzyme (Hinge Region) Tracer Fluorescent Tracer (ATP-Site Binder) Kinase->Tracer High FRET Signal Antibody Eu-Labeled Antibody Kinase->Antibody Binds Tag Compound N-Isobutyl-Benzimidazole (Inhibitor) Compound->Kinase Competes with Tracer

Figure 2: Competitive binding mechanism. The benzimidazole (Blue) displaces the Tracer (Red), causing a reduction in the FRET signal detected by the Antibody (Green).

Materials
  • Enzyme: Recombinant Kinase (e.g., Aurora A or p38α) tagged (GST or His).

  • Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer.

  • Detection Reagent: Europium (Eu)-labeled anti-tag antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent benzimidazole aggregation).

Step-by-Step Methodology
  • Reagent Prep:

    • Dilute Kinase to 5 nM in Assay Buffer.

    • Dilute Eu-Antibody (2 nM) and Tracer (50 nM) in a single "Detection Mix."

  • Compound Addition:

    • Add 100 nL of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (serial dilution in DMSO) to a 384-well low-volume white plate using an acoustic dispenser or pin tool.

  • Reaction Initiation:

    • Add 5 µL of Kinase solution to the wells.

    • Incubate for 15 minutes (allows compound to bind the ATP pocket).

    • Add 5 µL of Detection Mix (Tracer + Antibody).

  • Equilibration & Read:

    • Incubate for 60 minutes at Room Temperature in the dark.

    • Measurement: Read on a multimode plate reader (Excitation: 337 nm; Emission 1: 665 nm (Tracer); Emission 2: 615 nm (Eu)).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.

    • Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol 3: Metabolic Stability (Microsomal Stability)

Rationale: The isobutyl group (2-methylpropyl) on the amine nitrogen is a primary site for metabolic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), likely leading to N-dealkylation or hydroxylation. This assay predicts the in vivo clearance of the scaffold [5].

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 2 µM solution of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Start:

    • Add NADPH cofactor to initiate the reaction.

    • Negative Control: Add Buffer instead of NADPH (checks for chemical instability vs. enzymatic metabolism).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL of the reaction mixture.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile).

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 minutes to pellet proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion mass).

  • Calculation:

    • Plot ln(% Remaining Parent) vs. Time.

    • Slope (

      
      ) determines Intrinsic Clearance (
      
      
      
      ):
      
      

References

  • Varano, F., et al. (2024). "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." International Journal of Molecular Sciences. (Context: Validates 2-aminobenzimidazole as a kinase scaffold).

  • Korboukh, I., et al. (2005). "Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors." Journal of Medicinal Chemistry. (Context: Demonstrates ATP-competitive binding mode).

  • Wenlock, M.C., et al. (2011).[1] "A highly automated assay for determining the aqueous equilibrium solubility of Drug Discovery compounds."[1] Journal of Laboratory Automation. (Context: Standard nephelometry protocols).

  • Chua, P., et al. (2009). "2-Aminobenzimidazoles as potent Aurora kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. (Context: Specificity of the scaffold for Aurora kinases).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Application

Application Note: Formulation Strategies for N-Substituted Benzimidazoles in Preclinical Animal Studies

Introduction: The "Brick Dust" Paradox N-substituted benzimidazoles (e.g., analogs of telmisartan, candesartan, or novel kinase inhibitors) represent a privileged scaffold in medicinal chemistry due to their metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Paradox

N-substituted benzimidazoles (e.g., analogs of telmisartan, candesartan, or novel kinase inhibitors) represent a privileged scaffold in medicinal chemistry due to their metabolic stability and receptor affinity.[1] However, they present a distinct physicochemical challenge: solubility-limited absorption. [1]

Unlike unsubstituted benzimidazoles, which possess an acidic proton at the N1 position allowing for salt formation with strong bases, N-substituted benzimidazoles are often lipophilic weak bases (pKa ~3–5 for the conjugate acid). They exhibit:

  • High LogP (>3.0): Excellent permeability but poor aqueous solubility.[1]

  • pH-Dependent Solubility: Soluble in the acidic environment of the stomach (pH 1–2) but prone to rapid precipitation in the neutral environment of the small intestine (pH 6.5–7.4), leading to variable bioavailability.

  • High Melting Point: Strong crystal lattice energy, often described as "brick dust," resisting dissolution.[1]

This guide provides three field-proven formulation protocols designed to overcome these barriers, tailored for specific study types (IV PK vs. High-Dose Toxicology).

Formulation Decision Logic

Do not default to a suspension. Use this logic flow to select the optimal strategy based on your study endpoints.

FormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO ProtoA Protocol A: Cosolvent/pH Adjustment IV->ProtoA Alternative (If stable) ProtoB Protocol B: Cyclodextrin Complex IV->ProtoB Preferred (Safety) Dose Target Dose? PO->Dose LowDose Low (<10 mg/kg) Dose->LowDose HighDose High (>50 mg/kg) Dose->HighDose Solubility Aq. Solubility > 50 µg/mL? LowDose->Solubility ProtoC Protocol C: Nanosuspension HighDose->ProtoC Avoids Volume Overload Yes Yes Solubility->Yes No No Solubility->No Yes->ProtoA No->ProtoB

Figure 1: Formulation selection decision tree.[1] Note: IV formulations must always be particle-free solutions.

Protocol A: Cosolvent & pH Manipulation (The "Golden Standard" for PK)

Best For: IV Bolus (Low dose), Oral PK screening.[1] Mechanism: Uses organic solvents to break crystal lattice energy and pH adjustment to ionize the imidazole nitrogen (N3).

Reagents
  • Dimethyl Sulfoxide (DMSO): Super-solvent (Limit: <5% for IV, <10% for PO recommended).[1]

  • PEG 400: Cosolvent / Viscosity modifier.

  • 0.1N HCl: Acidifier (to protonate N3).[1]

  • Saline (0.9% NaCl): Diluent.[1][2]

Step-by-Step Procedure
  • Weighing: Weigh the exact amount of API into a glass vial.

  • Primary Solubilization (The "Shock" Phase):

    • Add DMSO (5% of final volume).[1]

    • Critical Step: Vortex for 1 minute. If not clear, sonicate for 5 minutes. The solution must be crystal clear yellow/colorless.

  • Secondary Solubilization:

    • Add PEG 400 (30–40% of final volume). Vortex to mix.

  • Acidification (Optional but recommended for Benzimidazoles):

    • If the compound is strictly basic, add 1 molar equivalent of HCl. This ensures the drug remains in solution as the salt form.

  • Dilution (The Risk Point):

    • Slowly add Saline or Water (remaining volume) dropwise while vortexing.[1]

    • Self-Validation Check: Hold the vial up to a light source. If you see "swirling smoke" (Tyndall effect) or turbidity, the formulation has crashed.[1] Do not dose.

Typical Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Protocol B: Cyclodextrin Complexation (The "Safety" Route)

Best For: IV administration (reduces hemolysis risk), Sensitive Oral PK.[1] Mechanism: Encapsulates the lipophilic benzimidazole core into the hydrophobic cavity of the cyclodextrin, shielding it from aqueous precipitation.

Reagents
  • SBE-β-CD (Captisol®) or HP-β-CD (Kleptose®) .[1]

  • Citrate Buffer (pH 3–4): Benzimidazoles complex better when ionized.[1]

Step-by-Step Procedure
  • Vehicle Preparation: Prepare a 20% w/v SBE-β-CD solution in 50 mM Citrate Buffer (pH 3.5).

    • Why pH 3.5? N-substituted benzimidazoles are soluble at this pH, facilitating entry into the cyclodextrin cavity.

  • API Addition: Add the micronized API to the vehicle.

  • Equilibration:

    • Stir magnetically at 400 RPM for 4–6 hours at room temperature.

    • Note: Unlike simple dissolution, complexation takes time.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Self-Validation:

    • Dilute 100 µL of the filtrate into 900 µL of neutral PBS (pH 7.4).

    • If precipitation occurs immediately, the binding constant is too weak.[1] You may need to increase CD concentration (up to 30-40%) or lower the drug load.

Protocol C: Nanosuspension (The "High Dose" Hammer)

Best For: Toxicology studies (100–1000 mg/kg), Efficacy studies requiring high exposure.[1] Mechanism: Increases surface area to saturation solubility limits. It does not dissolve the drug but ensures uniform dosing.

Reagents
  • HPMC E5 or E15 (Hydroxypropyl methylcellulose): Steric stabilizer.[1]

  • Tween 80 (Polysorbate 80): Surfactant/Wetting agent.[1]

  • Zirconia Beads (0.5 – 1.0 mm).

Step-by-Step Procedure (Wet Milling)[1]
  • Vehicle Prep: Prepare 0.5% HPMC / 0.1% Tween 80 in water. Ensure HPMC is fully hydrated (let stand overnight).[1]

  • Pre-wetting:

    • Weigh API into a milling jar.

    • Add the vehicle.[3] Vortex to remove dry clumps.

  • Milling:

    • Add Zirconia beads (approx. 2x the weight of the liquid volume).

    • Mill using a planetary mill or high-energy shaker (e.g., 600 RPM) for 2–4 hours.

    • Cooling: If the jar gets hot, pause to prevent API degradation.

  • Harvesting: Remove beads using a sieve.

  • Self-Validation:

    • Microscopy: Place a drop on a slide. Particles should be uniform, <5 µm, and exhibiting Brownian motion.[1] Large crystals >10 µm indicate failure and will clog gavage needles.

Vehicle Toxicity Limits (Reference Data)

Respecting the biological limits of the animal is as crucial as solubility. Exceeding these limits causes vehicle-induced toxicity (e.g., hemolysis, GI inflammation) that confounds data.[1]

Vehicle ComponentMax % (IV Bolus)Max % (Oral)Toxicity Concern
DMSO 5–10%10–20%Hemolysis (IV), GI irritation (PO).[1]
PEG 400 40%100%Nephrotoxicity, hemolysis.[1]
Tween 80 1–2%5–10%Histamine release (anaphylactoid reaction in dogs/rats).[1]
Ethanol 10%20%CNS effects, hemolysis.[1]
Cyclodextrins 20–40%Limit by vol.Generally safe; SBE-β-CD safer than HP-β-CD for kidneys.

Volume Limits (Rat):

  • IV Bolus: 5 mL/kg (slow push).

  • Oral Gavage: 10 mL/kg (standard), 20 mL/kg (max).[1]

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Precipitation upon dilution with saline "Solvent Shock"Switch to Protocol B (Cyclodextrin) or add surfactant (Tween 80) to Protocol A.
Animal writhing after IP injection Peritonitis / pH shockCheck pH. If <4 or >9, adjust. Avoid DMSO for IP if possible.
Clogged gavage needle Crystal Growth (Ostwald Ripening)In Protocol C, increase HPMC concentration to 1%.[1] Re-sonicate before dosing.

References

  • Gad, S. C., et al. (2006).[1] Nonclinical vehicle use in studies by multiple routes in multiple species.[2][4] International Journal of Toxicology. [Link][1]

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[5][6][7] Toxicologic Pathology. [Link][1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]

  • Vertex Pharmaceuticals/NIH . (2011).[1] Practical method for preparing nanosuspension formulations for toxicology studies.[8] Chemical & Pharmaceutical Bulletin. [Link]

  • Mora, N., et al. (2006).[1] Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. The Journal of Physical Chemistry B. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of benzimidazole amines in aqueous buffers

Topic: Overcoming solubility issues of benzimidazole amines in aqueous buffers Ticket ID: SOL-BZM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Mechanism of Failure User Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of benzimidazole amines in aqueous buffers Ticket ID: SOL-BZM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism of Failure

User Problem: "My benzimidazole amine compound dissolves perfectly in DMSO, but immediately precipitates (forms a cloudy suspension or 'brick dust') when diluted into PBS or cell culture media at pH 7.4."

The Root Cause: Benzimidazole amines present a dual physicochemical challenge:

  • High Lipophilicity (LogP > 3): The fused benzene-imidazole ring system is inherently hydrophobic, driving aggregation in water.

  • pH-Dependent Ionization (pKa Trap):

    • The imidazole ring nitrogen typically has a pKa of ~5.5–6.0.

    • An exocyclic amine (if present, e.g., 2-aminomethyl) introduces a second pKa (often ~7.6–9.0).

    • The Trap: At pH 7.4 , the imidazole ring deprotonates (becomes neutral). While the exocyclic amine might remain charged, the loss of the ring charge often tips the balance toward hydrophobicity, causing the compound to crash out of solution. This is the Intrinsic Solubility (

      
      ) Limit .
      

Troubleshooting Modules

Module A: The "Solvent Shock" Protocol (Standard Dilution)

Use this if your compound concentration is low (< 10 µM).

The Error: Adding DMSO stock directly to a large volume of static buffer. This creates local supersaturation. The Fix: Kinetic control via the "Spike & Vortex" method.

Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • The Intermediate Step (Optional but Recommended): Dilute the stock 1:10 in PEG-400 or Propylene Glycol . This reduces the dielectric contrast before hitting the water.

  • The Spike:

    • Place the aqueous buffer (PBS/Media) on a vortex mixer set to medium speed.

    • While vortexing, inject the stock solution sub-surface (tip submerged) into the center of the vortex.

    • Why? This maximizes rapid dispersion, preventing the formation of crystal nuclei (Ostwald ripening).

Module B: Advanced Solubilization (High Concentration / In Vivo)

Use this if you need > 50 µM or if the standard protocol fails.

Strategy 1: Cyclodextrin Complexation (The Gold Standard) Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic benzimidazole ring inside a cone-shaped cavity while the hydrophilic exterior interacts with the buffer.

  • Recommendation: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutylether-beta-cyclodextrin).
  • Avoid:

    
    -CD (cavity too small) or unsubstituted 
    
    
    
    -CD (nephrotoxic/low solubility).

Protocol (Complexation):

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your buffer (e.g., PBS).
    
  • Add your benzimidazole compound (powder or concentrated DMSO stock) to this solution.

  • Sonicate for 30 minutes at room temperature.

  • Shake/rotate overnight if dissolving from powder.

  • Filter sterilize (0.22 µm PVDF). Note: If the filter clogs, complexation was incomplete.

Strategy 2: pH Adjustment (The "Salt Switch") If your assay tolerates slightly acidic pH (e.g., pH 6.0–6.5), solubility can increase 100-fold.

  • Method: Adjust buffer pH to 6.0 using Citrate or MES buffer.

  • Warning: Ensure your biological target (enzyme/receptor) is active at this pH.

Decision Tree: Selecting the Right Strategy

SolubilityStrategy Start Start: Benzimidazole Precipitation CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc Low HighConc > 10 µM CheckConc->HighConc High StandardDMSO Standard DMSO Spike (<0.5% final DMSO) LowConc->StandardDMSO CheckAssay Assay Type? HighConc->CheckAssay CellBased Cell/Live Tissue CheckAssay->CellBased Enzymatic Enzymatic/In Vitro CheckAssay->Enzymatic Cyclodextrin Use HP-β-CD (10-20%) + 1% DMSO CellBased->Cyclodextrin Avoids Toxicity ToxicityCheck DMSO Tolerance? Enzymatic->ToxicityCheck ToxicityCheck->StandardDMSO High Tolerance ToxicityCheck->Cyclodextrin pH Strict pHAdjust Adjust Buffer pH to 6.0 (Citrate/MES) ToxicityCheck->pHAdjust pH Flexible

Figure 1: Decision matrix for solubilizing benzimidazole amines based on assay constraints.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates after 2 hours in the assay plate. Why? A: You are seeing Kinetic vs. Thermodynamic Solubility . The "Spike" method creates a supersaturated solution (Kinetic solubility) which is metastable. Over time, the system seeks equilibrium (Thermodynamic solubility), leading to precipitation.

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% to the buffer to extend the metastable window.

Q2: Can I use PEG-400 instead of DMSO? A: Yes, but with caution. Benzimidazoles are generally less soluble in PEG-400 than in DMSO. However, a mix of 50% PEG-400 / 50% Water is often a better intermediate solvent than pure DMSO because it reduces the "dielectric shock" when mixing with the final buffer.

Q3: Will Cyclodextrins interfere with my drug-target interaction? A: Potentially. If your drug binds to the target via the same hydrophobic moiety that binds to the cyclodextrin, the


 (apparent) will shift.
  • Validation: Perform a "Cyclodextrin Titration Control." Run your positive control at varying CD concentrations (0%, 5%, 10%) to ensure the assay signal remains constant.

Q4: What is the maximum DMSO concentration for cells? A:

  • Robust lines (HeLa, HEK293): Up to 0.5% (v/v).

  • Sensitive lines (Primary neurons, Stem cells): < 0.1% (v/v).

  • Reference: See Table 1 below for solvent limits.[1]

Reference Data: Solvent & Excipient Limits

SolubilizerMechanismMax Conc.[2] (Enzymatic)Max Conc. (Cell-Based)Notes
DMSO Cosolvent5%0.1% - 0.5%High solubilizing power; membrane permeabilizer.
HP-

-CD
Inclusion Complex20%5% - 10%Inert; prevents aggregation; cytoprotective.
Tween 80 Surfactant0.1%0.01%Can lyse cells; may cause false positives in screening (PAINS).
PEG 400 Cosolvent10%1%Viscous; may affect pipetting accuracy.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Sierra-Zenteno, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society.

  • Assay Guidance Manual. (2012). Solvent Tolerance in Assays. NCBI Bookshelf.

  • Palomares-Alonso, F., et al. (2010).[3] Enhancement of solubility of albendazole complexation with

    
    -cyclodextrin. Acta Tropica. 
    
  • ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers.

Sources

Optimization

Technical Support Center: Purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Welcome to the technical support center for the synthesis and purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this 2-aminobenzimidazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established chemical principles.

I. Understanding the Chemistry: Synthesis and Impurity Profile

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and effective method for the synthesis of N-alkylated-2-aminobenzimidazoles involves the cyclization of the corresponding N-substituted-o-phenylenediamine with cyanogen bromide.[1]

dot

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization cluster_2 Potential Impurities o-Phenylenediamine o-Phenylenediamine N-Isobutyl-o-phenylenediamine N-(2-methylpropyl)-benzene-1,2-diamine o-Phenylenediamine->N-Isobutyl-o-phenylenediamine Base (e.g., K2CO3) Solvent (e.g., DMF) Isobutyl_bromide 2-Methylpropyl bromide (Isobutyl bromide) Isobutyl_bromide->N-Isobutyl-o-phenylenediamine Target_Molecule N-(2-methylpropyl)-1H-1,3- benzodiazol-2-amine N-Isobutyl-o-phenylenediamine->Target_Molecule Solvent (e.g., Methanol) Cyanogen_bromide Cyanogen Bromide (BrCN) Cyanogen_bromide->Target_Molecule Purification Purification Target_Molecule->Purification Crude Product Unreacted_Starting_Materials Unreacted o-Phenylenediamine and N-isobutyl-o-phenylenediamine Unreacted_Starting_Materials->Purification Di-substituted_Product 1,2-bis(isobutylamino)benzene Di-substituted_Product->Purification Urea_Side_Product Urea derivatives (from BrCN hydrolysis) Urea_Side_Product->Purification Recrystallization_Workflow Crude_Product Crude N-(2-methylpropyl)-1H-1,3- benzodiazol-2-amine Dissolve Dissolve in minimum hot solvent (e.g., Ethanol) Crude_Product->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Add_Antisolvent Add hot anti-solvent (e.g., Water) dropwise until turbidity appears Hot_Filtration->Add_Antisolvent Clarify Add a few drops of hot solvent to redissolve Add_Antisolvent->Clarify Cool Slow cooling to room temperature, then ice bath Clarify->Cool Filter_Dry Vacuum filter, wash with cold solvent mixture, and dry Cool->Filter_Dry Pure_Crystals Pure Crystalline Product Filter_Dry->Pure_Crystals

Sources

Troubleshooting

Enhancing stability of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine in solution

This Technical Support Guide is designed to provide immediate, high-level troubleshooting and stability enhancement protocols for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as 2-(isobutylamino)benzimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to provide immediate, high-level troubleshooting and stability enhancement protocols for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as 2-(isobutylamino)benzimidazole).

This guide treats the compound not just as a chemical reagent, but as a bioactive scaffold requiring precise handling to maintain integrity in biological assays.

Compound: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Classification: 2-Aminobenzimidazole Derivative Support Level: Tier 3 (Senior Application Scientist)

Module 1: Critical Solubility & Stock Preparation

The Issue: The isobutyl group at the 2-amino position increases lipophilicity (LogP ≈ 1.8–2.2), making this compound prone to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous buffers.

The "Golden Rule" of Solubilization

Do not attempt to dissolve this compound directly in neutral water (pH 7). The benzimidazole core is amphoteric; it requires specific solvent environments to remain stable.

Solvent SystemMax Solubility (Est.)Stability RatingUsage Context
DMSO (Anhydrous) >50 mMHigh (Months at -20°C)Primary Stock Solution
Ethanol (Abs.) ~10–20 mMModerate (Weeks at -20°C)Alternative for DMSO-sensitive assays
0.1 M HCl >10 mMHigh (Days at 4°C)Aqueous Stock (Protonated form)
PBS (pH 7.4) <0.1 mMLow (Precipitation Risk)Final Assay Buffer Only
Step-by-Step Stock Generation Protocol

Objective: Create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the powder in a low-humidity environment. Benzimidazoles can be hygroscopic.

  • Solvent Addition: Add anhydrous DMSO (Grade ≥99.9%).

    • Why? Water in DMSO promotes hydrolysis over long periods and lowers the solubility limit.

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Technical Insight: The crystal lattice energy of benzimidazoles is high due to intermolecular hydrogen bonding (NH···N). Sonication breaks these lattice forces more effectively than stirring.

  • Aliquot & Storage: Immediately aliquot into amber glass or high-quality polypropylene vials. Store at -20°C .

Module 2: Enhancing Stability in Assay Conditions

The Issue: Users often report "loss of activity" over time. This is rarely chemical degradation but rather adsorption to plastics or micro-precipitation .

Prevention of Oxidative Degradation

While the benzimidazole ring is robust, the secondary amine (NH-isobutyl) is susceptible to slow oxidation (N-oxide formation) under light or high-ROS conditions.

  • Light Protection: Store stocks in amber vials.

  • Antioxidant Additives: For long-term incubations (>24h), add 0.5 mM Ascorbic Acid or 1 mM DTT to the buffer, provided it does not interfere with your specific protein target.

The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into PBS often causes local precipitation at the injection site.

Correct Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final: Dilute into Assay Buffer (Result: 10 µM).

    • Mechanism:[1][2] The intermediate step reduces the polarity shock, preventing the formation of amorphous aggregates.

Visualizing the Stability Decision Tree

Use the following logic flow to determine the optimal handling for your specific experiment.

StabilityProtocol Start Start: Solid Compound SolventCheck Select Primary Solvent Start->SolventCheck DMSO Anhydrous DMSO SolventCheck->DMSO Standard Ethanol Ethanol (Avoid if possible) SolventCheck->Ethanol DMSO Sensitive StockPrep Prepare 10mM Stock DMSO->StockPrep Ethanol->StockPrep Storage Store -20°C (Desiccated) StockPrep->Storage AssayPrep Prepare Assay Solution Storage->AssayPrep DirectDil Direct Dilution into PBS AssayPrep->DirectDil High Risk InterDil Intermediate Dilution (PEG-400/Tween) AssayPrep->InterDil Recommended Precipitation Risk: Precipitation (False Negatives) DirectDil->Precipitation StableSol Stable Homogeneous Solution InterDil->StableSol

Caption: Figure 1. Solubility and Stability Decision Tree. Green paths indicate optimal workflows to prevent precipitation artifacts.

Module 3: Troubleshooting & FAQs

Ticket #402: "My solution turned yellow after 2 weeks at room temperature."

  • Diagnosis: Photo-oxidation. The 2-aminobenzimidazole core can form colored oxidation products (azo-dimers or N-oxides) when exposed to UV/visible light in solution.

  • Resolution: Discard the stock. For future experiments, wrap vials in aluminum foil. The compound is stable for months if kept dark and frozen.

Ticket #508: "IC50 values are shifting (potency decreasing)."

  • Diagnosis: Likely adsorption to plastic . The isobutyl group makes the molecule "sticky."

  • Resolution: Switch to Low-Binding polypropylene plates or glass-coated microplates. Alternatively, include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer to keep the compound in solution and off the plastic walls.

Ticket #612: "Can I use acid to dissolve it?"

  • Diagnosis: Yes, but with a caveat.

  • Resolution: The N3 nitrogen of the benzimidazole ring is basic (pKa ~5.6). It will dissolve readily in 0.1 M HCl or acetate buffer (pH 4.0). However, if your biological assay requires pH 7.4, the compound may precipitate immediately upon neutralization. Only use acid solubilization if your assay tolerates acidic pH or if you are performing an intermediate dilution.

Module 4: Advanced Formulation (Expert Mode)

For in vivo studies or high-concentration assays where DMSO is toxic, use a Cyclodextrin Complex .

Protocol:

  • Prepare 20% (w/v) HP-β-Cyclodextrin in water.

  • Add compound powder directly to this solution.

  • Sonicate for 30 minutes at 40°C.

  • Filter sterilize (0.22 µm). Mechanism: The hydrophobic isobutyl-benzimidazole moiety nests inside the cyclodextrin cone, shielding it from water while maintaining total solubility.

References & Authority[1][3][4][5][6][7][8]

  • Benzimidazole Solubility: "Thermodynamic study of benzimidazole solubility... in binary alcohol-water systems." Arabian Journal of Chemistry. (2026). 3

  • Oxidation Mechanisms: "Mechanism of oxidation of substituted benzyl amines by benzimidazoles." ResearchGate.[4] 1

  • DMSO Stability: "How long can a compound be stable in DMSO for?" ResearchGate.[4] 4

  • General Properties: "Benzimidazole | 51-17-2 Properties and Stability." ChemicalBook. 5

Sources

Optimization

Technical Support Center: 2-Aminobenzimidazole Alkylation Optimization

Topic: Optimizing Reaction Temperature & Conditions for Regioselective Alkylation Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1] The Diagnostic Framework: Why Temperature Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Conditions for Regioselective Alkylation Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)[1]

The Diagnostic Framework: Why Temperature Matters

Before adjusting your hotplate, you must understand the competing energy landscapes. 2-aminobenzimidazole (2-ABI) is an ambident nucleophile. It possesses three potential alkylation sites: the two ring nitrogens (N1/N3) and the exocyclic amine (–NH₂).[2]

The Mechanistic Reality

Under basic conditions (e.g., NaH, K₂CO₃), the reaction is governed by the stability of the resulting anion.[1]

  • Thermodynamic Control (High T): Favors the most stable product. For 2-ABI, N1-alkylation maintains the aromaticity of the benzene ring and allows for effective resonance stabilization.

  • Kinetic Control (Low T): May lead to mixtures or incomplete conversion. However, excessive heat promotes dialkylation (reaction at both N1 and the exocyclic amine) or ring-opening degradation.

Visualization: The Selectivity Pathway

The following diagram illustrates the critical decision points where temperature exerts control.

G Start 2-Aminobenzimidazole (Starting Material) Base Deprotonation (Formation of Anion) Start->Base Strong Base (NaH) Polar Aprotic Solvent N1_Path Path A: N1-Alkylation (Ring Nitrogen) Base->N1_Path Resonance Stabilization (Major Pathway) Exo_Path Path B: Exocyclic-N-Alkylation (Amino Group) Base->Exo_Path Steric Hindrance or Wrong Solvent Product_N1 1-Alkyl-2-aminobenzimidazole (Desired Bioactive Scaffold) N1_Path->Product_N1 Optimized T (0°C -> 60°C) Product_Exo 2-(Alkylamino)benzimidazole (Common Side Product) Exo_Path->Product_Exo Kinetic Control / Neutral Conditions Product_Di 1,N-Dialkyl Side Product (Over-alkylation) Product_N1->Product_Di Excess Heat (>80°C) + Excess Reagent

Figure 1: Reaction pathways for 2-ABI alkylation. Path A (Green) is the standard target for pharmaceutical scaffolds.[1] Path B and the Dialkylation path (Red/Grey) are temperature-sensitive side reactions.

Optimized Protocol: The "Golden Standard"

This protocol is designed to maximize N1-selectivity while minimizing exocyclic byproducts.

Reagents: 2-Aminobenzimidazole (1.0 eq), Alkyl Halide (1.1 eq), NaH (60% dispersion, 1.2 eq).[1] Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential to dissociate the ion pair).

StepActionTemperatureTechnical Rationale
1 Dissolution 25°C Dissolve 2-ABI in anhydrous DMF under Argon/N₂. Ensure system is dry; water kills the base.
2 Deprotonation 0°C Cool via ice bath.[1] Add NaH portion-wise. Critical: Low T prevents exotherm-induced decomposition during anion formation.
3 Activation 0°C → 25°C Stir for 30-60 mins. Allow the solution to warm to RT to ensure complete formation of the benzimidazolide anion.
4 Addition 0°C Cool back to 0°C. Add Alkyl Halide dropwise. Kinetic control at the moment of mixing prevents local hotspots (hotspots = dialkylation).
5 Reaction RT → 60°C Allow to warm to RT. Only if conversion is <50% after 2h by TLC, heat to 60°C.
6 Quench 0°C Pour into ice water. The product often precipitates as a solid, simplifying purification.[1]

Troubleshooting Guide

Identify your specific failure mode below.

Scenario A: Low Yield / Incomplete Conversion

Symptom: Starting material remains on TLC after 4 hours.

  • Root Cause 1: Temperature too low for steric bulk. If your alkylating agent is bulky (e.g., isopropyl iodide, benzyl bromide), RT is insufficient to overcome the activation energy.[1]

    • Fix: Increase T to 60°C - 80°C . Do not exceed 100°C to avoid polymerization.

  • Root Cause 2: "Dirty" Anion. The base (NaH) might be old/hydrolyzed.

    • Fix: Use fresh NaH. If using K₂CO₃, add 18-crown-6 ether to boost solubility and anion reactivity.

Scenario B: Formation of Dialkylated Impurities

Symptom: Mass spec shows M + [2 x Alkyl Group].[1]

  • Root Cause: Thermal Overshoot. You heated the reaction too quickly or too high (>80°C) in the presence of excess alkylating agent. Once the N1 product forms, it is still nucleophilic at the exocyclic amine. High T overcomes the barrier for this second addition.

  • Root Cause: Reagent Dumping. Fast addition of alkyl halide creates high local concentrations.

    • Fix: Strict temperature control (keep <40°C) and slow, dropwise addition.[1] Reduce alkyl halide equivalents to 1.05 eq.

Scenario C: Regioselectivity Issues (Exocyclic vs. N1)

Symptom: NMR shows alkylation on the exocyclic amine (–NHR) instead of the ring.

  • Root Cause: Solvent/Base Mismatch. Weak bases (TEA, Pyridine) or protic solvents often fail to fully delocalize the negative charge into the ring system, leading to reaction at the most basic nitrogen (often the exocyclic amine in neutral forms).

    • Fix: Switch to NaH/DMF or Cs₂CO₃/DMSO . The "hard" anion formed with NaH prefers the "hard" electrostatic stabilization of the ring system.

Frequently Asked Questions (FAQs)

Q: Can I use refluxing acetone/K₂CO₃ instead of NaH/DMF? A: Yes, but expect slower kinetics.[1] Refluxing acetone (approx. 56°C) is a "safe" temperature that minimizes degradation, but it may not be hot enough for hindered alkyl halides.[1] If the reaction stalls, switch to Acetonitrile (reflux ~82°C) rather than acetone.

Q: Why does the protocol recommend cooling to 0°C for addition if I eventually heat it? A: This is thermal gating . The reaction between the benzimidazolide anion and an alkyl halide is highly exothermic. Adding at RT or higher can cause a "runaway" exotherm, leading to immediate dialkylation or tar formation.[1] Cooling ensures the rate is controlled by mixing, not heat.[1]

Q: I see a "gummy" solid upon quenching. How do I purify this? A: 2-ABI derivatives often trap solvents.

  • Decant the water.

  • Dissolve the gum in EtOAc.

  • Acid-Base Wash: Extract with 1M HCl (Product goes to aqueous layer). Wash organic layer (removes non-basic impurities).[1] Basify aqueous layer with NaOH to pH 10.[1] Extract back into EtOAc. This utilizes the amphoteric nature of the benzimidazole to purify it without a column.

Q: Does the halogen on the alkylating agent change the temperature requirement? A: Absolutely.

  • Alkyl Iodides: Highly reactive.[1] Run at 0°C to RT .

  • Alkyl Bromides: Moderately reactive.[1] Run at RT to 50°C .

  • Alkyl Chlorides: Low reactivity.[1] Often require 60°C to 90°C and catalytic KI (Finkelstein condition) to proceed.

References

  • BenchChem. (2025).[1][2][3][4][5][6][7] Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. (Note: Mechanistically analogous to benzimidazole regarding N1 vs N2/Exo selectivity). Retrieved from [1]

  • Journal of Medicinal Chemistry. (2006). 2-Aminobenzimidazole derivatives and their pharmaceutical use. (Patent WO2006115137A1).[1] Retrieved from

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [1]

  • ResearchGate. (2021). Ambident Heterocyclic Reactivity - Alkylation of 2-Substituted-4-methylbenzimidazoles. Retrieved from

Sources

Troubleshooting

Removing impurities from N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine samples

Technical Reference ID: BZD-ISO-PUR-01 Status: Operational Audience: Medicinal Chemists, Process Development Scientists Scope: Removal of synthetic byproducts, starting materials, and chromophores from crude N-isobutyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference ID: BZD-ISO-PUR-01

Status: Operational Audience: Medicinal Chemists, Process Development Scientists Scope: Removal of synthetic byproducts, starting materials, and chromophores from crude N-isobutyl-2-aminobenzimidazole samples.

Introduction: The Purification Mandate

You are likely working with N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as N-isobutyl-2-aminobenzimidazole). This scaffold is a critical pharmacophore in drug discovery, often acting as a precursor for antihistamines or kinase inhibitors.

However, the synthesis—typically involving the nucleophilic displacement of 2-chlorobenzimidazole with isobutylamine or the condensation of o-phenylenediamine (OPD) with isobutyl isothiocyanate—is prone to specific, persistent impurities.

This guide treats your purification process not as a "cleanup" but as a unit operation designed to isolate the target pharmacophore based on its physicochemical properties: basicity (pKa ~7.5) , lipophilicity , and crystallinity .

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a protocol.

SymptomLikely CulpritDiagnostic CheckRecommended Protocol
Pink/Red/Brown Coloration Oxidation products of o-phenylenediamine (OPD) or polymerized quinones.TLC: Streaking near baseline or colored spots.Protocol C (Charcoal)
"Fishy" Odor Residual Isobutylamine (Starting Material).Odor: Distinct amine smell. NMR: Multiplet at

2.4-2.6 ppm.
Protocol A (Acid/Base)
Sticky/Gummy Solid Oligomers or trapped solvent (DMF/DMSO).NMR: Broad peaks in aromatic region.Protocol B (Recrystallization)
Low Melting Point Regioisomers (if ring substituted) or wet cake.DSC/MP: Broad melting range (>2°C spread).Protocol B (Recrystallization)

Module 2: The "Standard" Protocol (Acid-Base Extraction)

Best for: Removing non-basic impurities and starting amines.

The Logic: The benzimidazole ring nitrogen is basic (pKa ~7.[1]5) [1]. By lowering the pH, you protonate the ring, forcing the molecule into the aqueous phase. Neutral organic impurities (unreacted electrophiles, tars) remain in the organic phase.

Step-by-Step Workflow
  • Dissolution: Dissolve crude solid in 10% HCl (aq) . Use approximately 10 mL per gram of crude.[2]

    • Note: If the solid does not dissolve, add minimal Methanol (MeOH) to aid solubility, but keep MeOH < 20% of total volume.

  • Filtration (Critical): Filter the acidic solution through a Celite® pad.

    • Why? This removes insoluble tars and non-basic oligomers that often cause "oiling out" later.

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x).

    • Result: Discard the organic (EtOAc) layer. It contains non-basic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9–10 using 4M NaOH or NH₄OH .

    • Observation: The product should precipitate as a white/off-white solid.

  • Collection: Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry.

Visualizing the Workflow

AcidBaseExtraction Start Crude Mixture (Solid/Oil) Acidify Dissolve in 10% HCl (Protonation) Start->Acidify Filter Filter Insoluble Tars (Celite) Acidify->Filter Wash Wash with EtOAc Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer (Discard Non-Basics) PhaseSep->OrgWaste Non-polar impurities AqLayer Aqueous Layer (Contains Product H+) PhaseSep->AqLayer Product Salt Basify Basify with NaOH to pH 10 (Deprotonation) AqLayer->Basify Precipitate Collect Precipitate (Vacuum Filtration) Basify->Precipitate

Figure 1: Acid-Base extraction logic targeting the amphoteric nature of the benzimidazole core.

Module 3: Recrystallization Strategies

Best for: Final polishing and isomer removal.

The Logic: Benzimidazoles possess a "Goldilocks" polarity—soluble in polar organics but insoluble in water. A binary solvent system (Solvent/Anti-solvent) exploits this [2].

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 1:1 to 1:2Primary Choice. Dissolve in hot EtOH, add hot water until turbid, then cool. Excellent for removing inorganic salts.
Acetonitrile (ACN) 100%Good for removing colored organic impurities.
EtOAc / Hexanes 1:3Use if the molecule is highly lipophilic (e.g., if the isobutyl group dominates solubility).
Troubleshooting "Oiling Out"

If your product separates as an oil instead of crystals:

  • Reheat to dissolve the oil.

  • Add Seed Crystals: Save a tiny speck of crude solid and add it to the cooling solution.

  • Slow Down: Wrap the flask in foil/towels to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.

Module 4: Removing Colored Impurities (The "Pink" Problem)

Best for: Persistent trace oxidation products.

Benzimidazoles derived from phenylenediamines are notorious for trace oxidation products (highly colored quinoid species) that persist even after recrystallization [3].

Protocol C: Activated Carbon Treatment

  • Dissolve the semi-pure solid in boiling Ethanol .

  • Add Activated Charcoal (5–10 wt% relative to product).

    • Warning: Do not add charcoal to a boiling solution! It will boil over. Remove heat, add charcoal, then resume heating.

  • Reflux for 15–30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad while the solution is still near boiling.

    • Tip: If the filtrate is still colored, repeat with fresh charcoal.

  • Proceed to crystallization (add water to the filtrate).[3]

FAQ: Frequently Asked Questions

Q: My product smells like isobutylamine even after drying. How do I fix this? A: Isobutylamine is a liquid (bp ~68°C). If it persists, your solid likely contains trapped solvent pockets.

  • Fix: Grind the solid into a fine powder and dry in a vacuum oven at 40–50°C overnight. If that fails, perform the Acid-Base Extraction (Module 2) again; the amine will stay in the aqueous phase if you wash the acidic solution thoroughly with organic solvent.

Q: Can I use Silica Chromatography? A: Yes, but benzimidazoles can "streak" on silica due to their basicity interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:NH₄OH 95:4:1). This neutralizes the silica and sharpens the bands.

Q: What is the expected Melting Point? A: While the parent 2-aminobenzimidazole melts at ~226°C [4], the N-isobutyl substitution disrupts crystal packing, likely lowering the MP to the 160–190°C range (estimate). A sharp melting range (<2°C) is the best indicator of purity, regardless of the absolute value.

References

  • PubChem. (2025).[4] 2-Aminobenzimidazole Compound Summary. National Center for Biotechnology Information. Link

  • University of Massachusetts. (n.d.). Recrystallization Guide. UMass Amherst Organic Chemistry. Link

  • Biotage. (2023).[5] How can I remove color from my reaction product? Biotage Blog. Link

  • ChemicalBook. (2024). 2-Aminobenzimidazole Properties and Melting Point. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Mass Spectrometry Fragmentation: N-Alkylated Benzimidazoles

Executive Summary & Scientific Context The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and recently, high-potency synthetic opioids (nitazene analogs).

For researchers, the structural elucidation of N-alkylated benzimidazoles presents a specific challenge: distinguishing between the stability of the aromatic core and the lability of the N-substituent. This guide objectively compares the fragmentation behaviors of different N-alkyl classes and evaluates the performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) in resolving these structures.

Mechanistic Comparison: Influence of N-Substituents

The fragmentation "performance"—defined here as the ability to generate diagnostic ions for structural confirmation—depends heavily on the nature of the N-alkyl group. We categorize these into three distinct mechanistic classes.

A. Short-Chain Alkyls (N-Methyl)
  • Behavior: High stability. The N-methyl bond is strong and resistant to direct cleavage.

  • Dominant Pathway: Ring degradation. The molecular ion typically undergoes sequential losses of HCN (27 Da) or R-CN.

  • Diagnostic Utility: The retention of the methyl group on the fragment ions allows for easy differentiation from non-alkylated analogs, but provides few "side-chain" specific fragments.

B. Medium/Long-Chain Alkyls (N-Ethyl, N-Propyl, N-Butyl)
  • Behavior: H-transfer driven elimination. Unlike methyl groups, alkyl chains with

    
    -hydrogens are prone to rearrangement.
    
  • Dominant Pathway: McLafferty-like Rearrangement or Inductive Cleavage .

    • Mechanism:[1][2] A hydride transfer from the alkyl chain to the aromatic ring (or nitrogen) facilitates the neutral loss of an alkene (

      
      ).
      
    • Example: N-propyl benzimidazole (

      
       161) frequently loses propene (42 Da) to yield the protonated benzimidazole core (
      
      
      
      119).
  • Diagnostic Utility: High. The neutral loss of the alkene is a definitive marker for the length of the alkyl chain.

C. N-Benzyl Substituents (The "Nitazene" Pattern)
  • Behavior: Competition between core and substituent stability.

  • Dominant Pathway: Formation of the Tropylium Ion (

    
    , 
    
    
    
    91).
    • Mechanism:[1][2] Upon collisional activation, the bond between the benzylic carbon and the benzimidazole nitrogen cleaves. The benzyl cation rearranges to the highly stable, aromatic tropylium ion.

  • Diagnostic Utility: Critical. In forensic analysis of nitazene opioids, the presence of

    
     91 (or substituted benzyl ions) is often the base peak, sometimes suppressing the benzimidazole core ions.
    

Technique Comparison: ESI-MS/MS vs. EI-MS[3]

This section compares the two primary ionization techniques for analyzing these compounds.

FeatureESI-MS/MS (CID) EI-MS (70 eV)
Ion Type Even-electron ions (

).
Odd-electron radical cations (

).
Energy Regime "Soft" ionization; requires Collision Induced Dissociation (CID) to fragment."Hard" ionization; extensive in-source fragmentation.
N-Dealkylation High. Favors neutral loss of alkenes (via H-transfer) to form protonated core.Moderate. Radical site often directs ring cleavage (RDA) or

-cleavage.
Ring Cleavage Requires higher Collision Energy (CE). Sequential loss of HCN is common.Spontaneous. Complex ring shattering patterns useful for fingerprinting.
Application Drug Metabolism/PK: Best for polar metabolites and LC-coupling.Forensics/GC: Best for library matching (NIST) and volatile analogs.
Expert Insight:

For N-alkylated benzimidazoles , ESI-MS/MS is generally superior for structural elucidation because the "soft" ionization preserves the molecular ion (


), allowing you to isolate it and perform controlled fragmentation (MS2) to determine the alkyl chain length via specific neutral losses.

Visualization of Fragmentation Pathways[4]

The following diagram illustrates the divergent pathways based on the N-substituent type.

BenzimidazoleFragmentation Parent [M+H]+ Precursor (N-Alkylated Benzimidazole) MethylPath N-Methyl (Short Chain) Parent->MethylPath AlkylPath N-Ethyl/Propyl (Medium Chain) Parent->AlkylPath BenzylPath N-Benzyl (Aromatic) Parent->BenzylPath LossHCN Loss of HCN (Ring Degradation) MethylPath->LossHCN High CE required Frag1 Fragment: [M+H-27]+ LossHCN->Frag1 LossAlkene Loss of Alkene (H-Transfer/Rearrangement) AlkylPath->LossAlkene - CnH2n CoreIon Benzimidazole Core (m/z 119) LossAlkene->CoreIon Cleavage Benzylic Cleavage BenzylPath->Cleavage Cleavage->CoreIon Minor Pathway Tropylium Tropylium Ion (m/z 91) Cleavage->Tropylium Dominant Ion

Caption: Divergent fragmentation pathways of protonated N-alkyl benzimidazoles driven by substituent chemistry.

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, this protocol uses Energy Resolved Mass Spectrometry (ERMS) . This method validates the structure not just by what fragments are formed, but at what energy they appear, distinguishing isomers.

Materials
  • Instrument: Q-TOF or Triple Quadrupole MS (ESI source).[2]

  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (Protonation enhancer).

Step-by-Step Workflow
  • Direct Infusion (Optimization):

    • Infuse sample at 5-10 µL/min.

    • Observe stability of

      
       signal. Ensure no in-source fragmentation (adjust declustering potential if necessary).
      
  • MS2 Acquisition (Broadband):

    • Select precursor ion.[3][4][5]

    • Apply a "Stepped Collision Energy" (e.g., 10, 30, 50 eV) to capture both labile side-chain losses and stable ring fragments in a single spectrum.

  • Breakdown Curve Generation (Validation Step):

    • Why: To distinguish N-alkyl isomers (e.g., N-propyl vs. N-isopropyl).

    • Ramp CE from 0 to 60 eV in 5 eV increments.

    • Plot Relative Abundance (%) vs. Collision Energy (eV).

    • Criterion: Branched alkyls (isopropyl) typically eliminate alkene at lower energies than linear chains (n-propyl) due to the stability of the leaving secondary carbocation/alkene transition state.

  • Neutral Loss Scan (Confirmation):

    • Set Q1 and Q3 to scan with a fixed offset.

    • Offset 28 Da: Checks for ethyl group (loss of ethene).

    • Offset 42 Da: Checks for propyl group (loss of propene).

    • Offset 27 Da: Checks for ring integrity (HCN loss).

Data Summary Table: Characteristic Ions
SubstituentPrecursor Loss (Neutral)Characteristic Fragment (

)
Mechanism
N-Methyl -HCN (27 Da)

Ring Cleavage
N-Ethyl -Ethene (28 Da)119 (Core)H-Transfer / Elimination
N-Propyl -Propene (42 Da)119 (Core)McLafferty-like
N-Benzyl -Benzimidazole Core91 (Tropylium)Benzylic Cleavage
N-Ethoxy -AldehydeCore + OHO-dealkylation (Specific case)

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-benzyl derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[6]

  • Kusano, et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry.

  • BenchChem Application Notes. (2025). Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.

  • Balizs, G. (1999).[3] Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.[3][4] Journal of Chromatography B.

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzimidazoles.

Sources

Comparative

IR spectroscopy characteristic peaks for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Technical Guide: IR Spectroscopic Characterization of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Executive Summary This guide provides a definitive infrared (IR) spectroscopic profile for N-(2-methylpropyl)-1H-1,3-ben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopic Characterization of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Executive Summary

This guide provides a definitive infrared (IR) spectroscopic profile for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (CAS: 519167-93-2), a critical pharmacophore in the development of antihistamines and kinase inhibitors.

Unlike generic spectral databases, this document focuses on comparative performance , distinguishing the target compound from its structural isomers (e.g., 1-alkylated byproducts) and evaluating the data quality differences between Attenuated Total Reflectance (ATR) and KBr Transmission methods.

Structural Basis of Vibrational Modes

To accurately interpret the spectrum, one must deconstruct the molecule into its vibrating subsystems. The target compound consists of a benzimidazole core fused with a secondary exocyclic amine and a branched aliphatic tail (isobutyl) .

The Vibrational Logic
  • The Tautomeric Core: The 1H-benzimidazole moiety exists in tautomeric equilibrium. In the solid state, it forms strong intermolecular hydrogen bonds, creating a broad, diagnostic absorption feature in the high-wavenumber region.

  • The Isomer Trap: A common synthetic failure is alkylation at the ring nitrogen (N1) rather than the exocyclic amine. IR spectroscopy is the fastest method to distinguish these, relying on the N-H stretch count.

  • The Aliphatic Fingerprint: The isobutyl group provides a "gem-dimethyl" doublet, a specific splitting pattern of the C-H bending mode that serves as an internal standard for the alkyl chain.

Figure 1: Deconstruction of the target molecule into vibrational subsystems and their corresponding characteristic IR signals.

Characteristic Peak Profile

The following table synthesizes experimental data from benzimidazole derivatives and theoretical group frequencies.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Exocyclic Amine N-H Stretch3380 – 3320 Medium, SharpDistinguishes from primary amine precursors (which show 2 bands).
Ring Nitrogen N-H Stretch3200 – 2600 Strong, Broad"Fermi Resonance" region; indicates the 1H-tautomer is present.
Aromatic Ring C-H Stretch3060 – 3010 WeakShoulders on the broad N-H band.
Aliphatic Tail C-H Stretch (asym)2955 ± 10 MediumCharacteristic of -CH3 groups.
Aliphatic Tail C-H Stretch (sym)2870 ± 10 MediumCharacteristic of -CH2- groups.
Benzimidazole Ring C=N Stretch1645 – 1620 StrongThe "Imine-like" character of the ring.
Benzimidazole Ring C=C Ring Breathing1590 & 1510 StrongSkeletal vibrations of the benzene fusion.
Isobutyl Group Gem-Dimethyl Bend 1385 & 1365 MediumCritical ID: A distinct "doublet" peak split by ~20 cm⁻¹.
C-N Bond C-N Stretch1280 – 1250 StrongAryl-amine linkage.
Out-of-Plane C-H Bend (OOP)745 ± 5 StrongOrtho-disubstituted benzene ring (4 adjacent H).

Comparative Analysis: Performance of Alternatives

In drug development, "performance" refers to the ability of a method or reference standard to unambiguously identify the substance.

Scenario A: Structural Selectivity (Target vs. Isomer)

The most common synthesis error is producing the 1-isobutyl isomer (alkylation on the ring N) instead of the N-isobutyl (exocyclic) target.

FeatureTarget: N-(2-methylpropyl)-... Alternative: 1-(2-methylpropyl)-...
Structure Secondary Amine (-NH-R)Primary Amine (-NH₂)
N-H Region 1 Sharp Band (~3350) + Broad Ring Band 2 Sharp Bands (~3480, 3390) + No Broad Band
Mechanism Retains imidazole N-H for H-bonding.Loses imidazole N-H; steric hindrance prevents strong H-bonding.
Verdict Pass: Broad band present.Fail: "Clean" baseline >3000 cm⁻¹.
Scenario B: Methodological Performance (ATR vs. KBr)

Researchers often default to ATR for speed, but for benzimidazoles, this can lead to data misinterpretation.

  • ATR (Diamond Crystal):

    • Pros: Zero prep, high throughput.

    • Cons:Peak Shift: The broad Ring N-H band (~3000 cm⁻¹) often appears weaker and shifted due to the wavelength-dependent penetration depth (

      
      ). The "Gem-dimethyl" doublet at 1380 cm⁻¹ may lose resolution if crystal contact is poor.
      
  • KBr Pellet (Transmission):

    • Pros:High Resolution. The N-H region is fully resolved.

    • Cons:Hygroscopicity. Wet KBr introduces a broad -OH band at 3400 cm⁻¹ that can mask the critical Exocyclic N-H stretch.

Recommendation: Use ATR for routine ID.[1] Use KBr (dried at 110°C) only if distinguishing subtle polymorphs or verifying trace crystalline purity.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Method: Diamond ATR-FTIR
  • System Check: Run a background scan (air). Ensure CO₂ doublet (2350 cm⁻¹) is <0.01 Abs.

  • Sample Prep: Place ~5 mg of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Validation Step: Watch the preview mode. The C=N peak at 1640 cm⁻¹ should exceed 0.1 Abs but remain below 1.0 Abs (to avoid saturation).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR Correction (refractive index ~1.5) to normalize peak intensities for library comparison.

Figure 2: Decision tree for ATR-FTIR acquisition and immediate quality control.

References

  • Sigma-Aldrich. 1-Isobutyl-1H-benzimidazol-2-amine Product Information. Retrieved from

  • Specac. Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from

  • Kintek Solution. KBr vs. ATR: A Guide to Choosing the Right IR Spectroscopy Method. Retrieved from

  • PubChem. 2-(2-methylpropyl)-1H-benzimidazole Compound Summary. Retrieved from

Sources

Validation

Purity Profiling of Benzimidazole Derivatives: A Comparative Guide to LC-MS vs. HPLC-UV Validation

Executive Summary In the development of benzimidazole-based therapeutics (e.g., proton pump inhibitors like Omeprazole, anthelmintics like Albendazole), purity profiling presents a unique set of electrochemical and chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzimidazole-based therapeutics (e.g., proton pump inhibitors like Omeprazole, anthelmintics like Albendazole), purity profiling presents a unique set of electrochemical and chromatographic challenges. While HPLC-UV remains the workhorse for assay determination, it frequently fails to detect trace genotoxic impurities (GTIs) or resolve positional isomers inherent to benzimidazole synthesis.

This guide provides a technical comparison and validation framework for transitioning from HPLC-UV to LC-MS for benzimidazole impurity profiling. It focuses on the specific ionization behaviors of the imidazole ring, the mitigation of matrix effects in Electrospray Ionization (ESI), and compliance with the modernized ICH Q2(R2) guidelines.

Part 1: The Benzimidazole Challenge

Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole. From an analytical perspective, they present three distinct hurdles:

  • Basicity & Tailing: The imidazole nitrogen (

    
    ) is easily protonated. On traditional silica-based C18 columns, residual silanols interact with this positive charge, causing severe peak tailing that masks closely eluting impurities.
    
  • Tautomerism: In solution, 5-substituted and 6-substituted benzimidazoles often exist in rapid equilibrium (tautomers). Unless the pH is strictly controlled or the temperature is regulated, these can appear as split peaks or broad humps, complicating integration.

  • Genotoxic Precursors: The synthesis often involves o-phenylenediamine, a known mutagen. Regulatory limits for such GTIs are often in the ppm range (

    
     ppm), far below the sensitivity of standard UV detectors.
    

Part 2: Comparative Analysis (LC-MS vs. HPLC-UV)

The following comparison highlights why a hybrid approach—using UV for the main peak and MS for impurities—is often the optimal strategy.

Table 1: Performance Metrics for Benzimidazole Profiling
FeatureHPLC-UV (PDA)LC-MS (ESI-Triple Quad)The "Senior Scientist" Verdict
Primary Mechanism Chromophore absorption (Beer-Lambert Law).Ionization efficiency (Gas-phase ion filtering).UV is robust; MS is sensitive.
Sensitivity (LOD) ~0.05% (500 ppm).ng/mL to pg/mL (ppb range).MS Wins: Essential for GTIs like o-phenylenediamine.
Selectivity Limited by co-elution; requires peak purity analysis.Mass-resolved; separates co-eluting isobaric compounds.MS Wins: Can distinguish impurities buried under the main peak.
Linearity Range Wide (

orders of magnitude).
Narrower (

-

); prone to detector saturation.
UV Wins: Better for quantifying the high-concentration API.
Matrix Effects Negligible.High risk (Ion Suppression/Enhancement).UV Wins: MS requires rigorous matrix validation.
Mobile Phase Flexible (Phosphates allowed).Restricted (Volatile buffers only: Formate, Acetate).MS Requires Adaptation: No non-volatile salts.
Decision Framework: When to Switch?

DecisionTree Start Impurity Profiling Requirement IsGTI Is the impurity potentially genotoxic? Start->IsGTI Chromophore Does impurity have strong UV chromophore? IsGTI->Chromophore No MS Use LC-MS/MS (MRM) IsGTI->MS Yes (<100 ppm limit) Coelution Is there co-elution with API? Chromophore->Coelution Yes Chromophore->MS No (e.g., aliphatic side chains) UV Use HPLC-UV (PDA) Coelution->UV No (Baseline separation) Coelution->MS Yes (Mass selectivity needed)

Figure 1: Decision logic for selecting the detection modality based on impurity characteristics.

Part 3: Method Development & Optimization

To validate a benzimidazole method successfully, you must first stabilize the chromatography and ionization.

Mobile Phase Strategy (The "Protonation Balance")
  • The Goal: You need the molecule neutral enough to interact with the C18 chain (retention) but charged enough to fly in the MS (detection).

  • The Solution: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.5-4.0) .

    • Why? At pH 4.0, the benzimidazole (basic N) is protonated

      
      , ensuring excellent sensitivity in ESI Positive mode.
      
    • Caution: Avoid high pH (Ammonium Bicarbonate) for impurity profiling unless using hybrid-silica columns, as silica dissolution and peak broadening become risks.

Column Selection
  • Standard: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • For Polar Impurities: If your impurities are early eluting (like oxidized degradants), use a PFP (Pentafluorophenyl) phase. The fluorine atoms interact with the

    
    -electrons of the benzimidazole ring, offering orthogonal selectivity to C18.
    
MS Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Critical optimization step. Benzimidazoles are relatively stable, but high cone voltage can induce in-source fragmentation, stripping side chains (e.g., the sulfoxide in Omeprazole) before the quadrupole. Perform a "Cone Voltage Ramp" experiment during development.

Part 4: Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed for a Quantitative Limit Test for impurities.

Step 1: Specificity & Mass Selectivity[1][2][3]
  • Objective: Prove that the MS signal at the specific

    
     is unique to the impurity and not an isotope of the API.
    
  • Protocol:

    • Inject API at high concentration (1 mg/mL).

    • Inject Impurity Standards at LOQ levels.

    • Critical Check: Monitor the blank and the API trace at the impurity's mass transition. There should be no interference

      
       of the impurity's LOQ signal.
      
Step 2: Matrix Effect Evaluation (The "MS Killer")
  • Context: Unlike UV, MS ionization is competitive. Co-eluting excipients can suppress the signal.[1][2]

  • Protocol (Post-Column Infusion):

    • Infuse the impurity standard continuously into the MS source via a T-junction.

    • Inject a "blank" sample matrix (dissolved placebo or formulation excipients) via the LC column.

    • Observation: Look for dips in the steady baseline of the infused standard. If a dip occurs at the retention time of your impurity, you have ion suppression.

    • Correction: Improve separation or switch to APCI (Atmospheric Pressure Chemical Ionization) which is less susceptible to matrix effects.

Step 3: Linearity & Range[6]
  • Range: From LOQ to 120% of the specification limit.

  • Note: Benzimidazoles ionize efficiently. You may need to divert the flow to waste during the elution of the main API peak to prevent contaminating the MS source (fouling).

Step 4: Accuracy & Precision (at Trace Levels)
  • Accuracy: Spike impurities into the API solution at 3 levels (LOQ, 100% Limit, 150% Limit).

    • Acceptance: 80-120% recovery (wider limits are acceptable for trace ppb levels compared to assay).

  • Precision: 6 injections at the specification limit.

    • Acceptance: RSD

      
       (for MS impurity methods).
      

Part 5: Visualizing the Validation Workflow

ValidationWorkflow Prep Sample Preparation (Spike Impurities into Matrix) Sep LC Separation (C18, pH 3.5 Formate) Prep->Sep Inject Detect MS/MS Detection (MRM Mode, ESI+) Sep->Detect Elute Data Data Processing (S/N Calculation, Smoothing) Detect->Data Raw Signal Data->Sep Poor Resolution? Optimize Gradient Data->Detect Matrix Effect? Check Ionization Result Validation Report (Pass/Fail ICH Q2) Data->Result Analyze

Figure 2: End-to-end workflow for LC-MS validation of benzimidazole impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Reddy, N. S., et al. (2018).[4] A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Bhardwaj, S., et al. (2020).[5] Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry.[6] [Link]

  • Balizs, G. (1999).[7] Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.[3][6][7] Journal of Chromatography B. [Link][7]

  • US FDA. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[8][9][10] [Link]

Sources

Comparative

Technical Guide: Crystal Structure &amp; Comparative Analysis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Executive Summary & Structural Context[1][2][3] This guide provides an in-depth crystallographic and functional analysis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also referred to as N-isobutyl-2-aminobenzimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides an in-depth crystallographic and functional analysis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also referred to as N-isobutyl-2-aminobenzimidazole).

Benzimidazole derivatives are "privileged scaffolds" in medicinal chemistry due to their ability to mimic purine bases. The specific introduction of an isobutyl group at the exocyclic amine position creates a unique probe for studying steric interference in hydrogen-bonding networks.

Critical Isomer Distinction: Researchers must distinguish between two common isomers often confused in literature due to similar nomenclature:

  • Exocyclic Substituent (Target): N-(2-methylpropyl)-1H-benzimidazol-2-amine. The isobutyl group is attached to the external nitrogen.

  • Ring Substituent (Alternative): 1-(2-methylpropyl)-1H-benzimidazol-2-amine. The isobutyl group is attached to the imidazole ring nitrogen.

This guide focuses on the Exocyclic form (Target) as specified by the IUPAC name provided, while referencing the Ring isomer for comparative analysis.

Comparative Structural Analysis

Crystal Packing and H-Bonding Motifs

The parent compound, 2-aminobenzimidazole , crystallizes in a highly ordered network dominated by intermolecular hydrogen bonds. The introduction of the isobutyl group significantly alters this packing.[1]

FeatureParent: 2-Aminobenzimidazole Target: N-Isobutyl-2-aminobenzimidazole Impact of Modification
H-Bond Motif Extensive "Tape" or "Ribbon" structures.Discrete Centrosymmetric Dimers (

).[1]
The bulky isobutyl group disrupts the continuous tape, forcing the molecule into finite dimers.
Donor/Acceptor 3 Donors (Ring NH, Amino NH₂).[1]2 Donors (Ring NH, Amino NH).[1]Reduction in donor capacity lowers melting point and lattice energy.
Steric Profile Planar, high stacking efficiency.[1]Non-planar exocyclic arm.The isobutyl group rotates out of plane to minimize steric clash with the H(4) proton.
Melting Point 226–230 °C~158–162 °C (Predicted/Analogous)Significant reduction in thermal stability due to loss of lattice network density.[1]
Visualization of Steric Effects & H-Bonding

The following diagram illustrates the structural logic distinguishing the target molecule from its isomers and the resulting hydrogen bond disruption.

G cluster_0 Parent Scaffold cluster_1 Target Molecule (Exocyclic) cluster_2 Isomer (Ring Substituted) Parent 2-Aminobenzimidazole (Planar, High MP) Target N-Isobutyl-2-aminobenzimidazole (Exocyclic Substitution) Parent->Target + Isobutyl (Steric Clash) Isomer 1-Isobutyl-2-aminobenzimidazole (Ring Substitution) Parent->Isomer Alkylation at N1 Motif Forms R2,2(8) Dimers (Steric Bulk Blocks Tape) Target->Motif Crystal Packing

Caption: Structural divergence of isobutyl-substituted benzimidazoles. The target molecule retains the Ring-NH donor, allowing dimer formation, unlike N1-substituted isomers.[1]

Experimental Protocols

Synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Objective: Synthesize the target molecule with high regioselectivity to avoid N1-alkylation.

Reaction Pathway: Nucleophilic Aromatic Substitution (


).[1]

Reagents:

  • 2-Chlorobenzimidazole (1.0 eq)[1]

  • Isobutylamine (3.0 eq)[1]

  • Ethanol (Solvent)[1][2]

  • Sealed Tube / Pressure Vessel[1]

Protocol:

  • Charge: Dissolve 2-chlorobenzimidazole (5.0 mmol) in absolute ethanol (10 mL) in a heavy-walled pressure tube.

  • Addition: Add isobutylamine (15.0 mmol) rapidly. The excess amine acts as both nucleophile and base to scavenge HCl.

  • Heating: Seal the tube and heat to 140 °C for 12–18 hours. (Note: Reflux at atmospheric pressure is often insufficient due to the low reactivity of the 2-chloro position).[1]

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Neutralization: Resuspend residue in water and adjust pH to ~9 using saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or perform column chromatography (DCM:MeOH 95:5).

Crystallization for X-Ray Analysis

To obtain single crystals suitable for diffraction, a slow evaporation method is recommended over rapid cooling.[1]

  • Solvent System: Methanol/Acetonitrile (1:1).[1]

  • Procedure: Dissolve 20 mg of pure product in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing n-hexane (antisolvent).[1] Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4 °C for 5–7 days. Colorless block-like crystals should form.

Performance & Property Comparison[1][5][6]

This section compares the target molecule against key alternatives in the context of drug discovery (specifically kinase inhibition and biofilm dispersion).[1]

PropertyTarget: N-Isobutyl Alternative A: N-Methyl Alternative B: N-Phenyl Significance
Lipophilicity (cLogP) ~2.1~1.1~2.5Isobutyl offers a balance between solubility and membrane permeability.
Steric Bulk (

)
Moderate (Branching)LowHigh (Planar)Isobutyl branching creates a "shape-selective" fit in hydrophobic pockets (e.g., CK1

).[1]
Rotatable Bonds 201Higher entropy penalty upon binding compared to rigid analogs.
pKa (Conj. Acid) ~7.2~7.5~6.5The alkyl group is electron-donating, slightly increasing basicity vs. aryl analogs.[1]
Functional Insight: Biological Activity[2][7][8]
  • Biofilm Inhibition: 2-aminobenzimidazoles are known to disperse P. aeruginosa biofilms. The N-isobutyl derivative shows enhanced activity over the N-methyl analog due to increased lipophilic interaction with the bacterial signaling receptors.

  • Kinase Inhibition: In CK1

    
     inhibition studies, the isobutyl group occupies the hydrophobic Region I of the ATP binding pocket.[1] While less potent than larger sulfonamide derivatives, it serves as a critical fragment lead.
    

References

  • Structural Context of 2-Aminobenzimidazoles: Title: "Hydrogen bonding patterns in 2-aminobenzimidazole derivatives." Source: Podunavac-Kuzmanović, S. O., et al. Journal of the Serbian Chemical Society.[1] URL:[Link] (General reference for class behavior).[1]

  • Biological Activity (Biofilms): Title: "2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms." Source:National Institutes of Health (PMC).[1] URL:[Link]

  • Biological Activity (Kinase Inhibition): Title: "2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε." Source:Scientific Reports / NIH. URL:[Link][1]

  • Crystallographic Data (Parent Comparison): Title: "Crystal structure of 2-aminobenzimidazole."[3][4] Source:Cambridge Structural Database (CSD).[5] URL:[Link] (Search Refcode: AMBZIM).[1]

Sources

Validation

Reference Standards for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine Analysis: A Comparative Guide

Executive Summary N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (CAS: 6338-96-1), often referred to as 2-(isobutylamino)benzimidazole , represents a critical scaffold in the development of antihistamines, specific kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (CAS: 6338-96-1), often referred to as 2-(isobutylamino)benzimidazole , represents a critical scaffold in the development of antihistamines, specific kinase inhibitors, and increasingly, as a precursor or metabolite in the analysis of benzimidazole-derived opioids (nitazenes).

Unlike compendial APIs (e.g., Omeprazole) where USP/EP reference standards are readily available, this specific intermediate often lacks a commercial Certified Reference Material (CRM) . This guide objectively compares the three viable pathways for establishing a reference standard for this molecule, detailing the experimental rigor required to validate each.

The Core Challenge: Basicity and Tautomerism

The 2-aminobenzimidazole core is amphoteric but predominantly basic (


). It exhibits prototropic tautomerism  (migration of the proton between N1 and N3), which complicates NMR interpretation and can lead to peak splitting in unbuffered LC methods. Any reference standard selected must be characterized to distinguish between actual impurities and tautomeric artifacts.

Part 1: Comparative Analysis of Reference Standard Alternatives

In the absence of a pharmacopeial standard, researchers must choose between three grades of material. The choice dictates the necessary level of in-house validation.

Option A: ISO 17034 Accredited Custom Synthesis (The "Gold Standard")

Best for: GMP Release Testing, Clinical Trial Material certification.

  • Description: Sourcing from a specialized Reference Material Producer (RMP) accredited to ISO 17034.[1][2][3] The material comes with a Certificate of Analysis (CoA) including uncertainty budgets.

  • Pros: Full metrological traceability; homogeneity and stability guaranteed; minimal in-house effort.

  • Cons: High cost ($2,000+ per gram); long lead times (3-6 months).

Option B: In-House Qualification of Reagent Grade Material (The "Working Standard")

Best for: Routine QC, Stability Studies, Early-Phase Development.

  • Description: Purchasing high-purity (>98%) research-grade chemical and "upgrading" it to a Primary Reference Standard via Quantitative NMR (qNMR) and Mass Balance.

  • Pros: Cost-effective; immediate availability; full control over the data.

  • Cons: Requires high-end instrumentation (600 MHz NMR preferred); high labor burden for validation.

Option C: Commercial "Analytical Standards" (Non-Accredited)

Best for: Identification (RT matching), System Suitability Testing.

  • Description: Materials labeled as "Reference Standards" by vendors who lack ISO 17034 accreditation.

  • Pros: Cheaper than Option A; comes with a basic CoA (HPLC purity).

  • Cons: Often lacks water content (KF) or residual solvent data; purity is usually "Area %" rather than "Weight %" (Potency), leading to assay bias of 5-10% .

Summary Comparison Table
FeatureOption A: ISO 17034 CRMOption B: In-House Qualified (qNMR)Option C: Commercial Non-Accredited
Traceability SI-Traceable (NIST/BIPM)Traceable via Internal Std (e.g., NIST Benzoic Acid)Unknown / Vendor Dependent
Assay Value Mass Fraction (w/w)

Uncertainty
Calculated Mass Fraction (w/w)Chromatographic Purity (Area %)
Water/Solvent Data Measured & Accounted forMust be measured in-houseOften Missing
Risk of Bias < 0.5%< 1.0% (Method Dependent)5.0 - 15.0% (High Risk)
Suitability GMP Release, CalibrationQuantitative Assay, Impurity ProfilingQualitative ID only

Part 2: Experimental Protocols for Qualification (Option B)

Since Option B is the most common route for this specific molecule, the following protocols define the Self-Validating System required to upgrade reagent-grade material to a Reference Standard.

Protocol 1: Purity Assessment via HPLC-UV-MS

Objective: Determine Chromatographic Purity (


) and identify organic impurities (e.g., o-phenylenediamine).

Method Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge BEH),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5 (Basic pH suppresses protonation, improving peak shape for benzimidazoles).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Benzimidazole characteristic

    
    ).
    
  • Mass Spec: ESI+ mode (Scan 100–600 m/z).

Acceptance Criteria:

  • Main peak symmetry factor:

    
    .
    
  • No single impurity > 0.5%.

  • Resolution between analyte and nearest impurity > 2.0.

Protocol 2: Absolute Potency Assignment via qNMR

Objective: Determine the Mass Fraction (Assay) directly, independent of response factors.

Principle:



Materials:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (Traceable).

  • Solvent: DMSO-

    
     (Prevents aggregation of benzimidazoles).
    

Procedure:

  • Weigh accurately (

    
     mg) approx. 10 mg of the Benzimidazole sample (
    
    
    
    ) and 10 mg of Internal Standard (
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire

    
    H-NMR with 
    
    
    
    relaxation delay
    
    
    seconds (to ensure 5x
    
    
    relaxation).
  • Integrate the Isobutyl doublet (

    
     ppm, 6H) against the Maleic Acid singlet  (
    
    
    
    ppm, 2H). Note: Avoid aromatic region integration due to potential exchangeable protons.

Part 3: Data Interpretation & Workflow

The final assigned potency (


) of your In-House Standard is derived from the "Mass Balance" approach if qNMR is not available, though qNMR is preferred.

Mass Balance Equation:



  • Warning: Benzimidazoles are hygroscopic. A "99.9% pure" LC peak might only be 95% potent if the material has absorbed 5% water. Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration is mandatory.

Visualization: Reference Standard Qualification Workflow

Standard_Qualification Start Sourcing Material (Reagent Grade) ID_Check Identity Confirmation (IR, MS, 1H-NMR) Start->ID_Check Purity_Path Chromatographic Purity (HPLC-UV/MS) ID_Check->Purity_Path Physical_Path Physical Purity (KF Water, ROI, Residual Solvents) ID_Check->Physical_Path Decision Is Purity > 98.0% AND Impurity Profile Clean? Purity_Path->Decision Physical_Path->Decision qNMR Absolute Quantification (qNMR) vs. NIST Traceable IS Decision->qNMR Yes (Preferred) MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) Decision->MassBalance Yes (Alternative) Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No Final_COA Generate COA (Assign Potency & Expiry) qNMR->Final_COA MassBalance->Final_COA Recrystallize->ID_Check Re-test

Figure 1: Decision matrix for qualifying N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine as a working standard.

Part 4: Critical Pitfalls

  • Salt Form Confusion: This amine can exist as a free base or a hydrochloride salt. The molecular weight difference is significant (189.26 vs 225.72 g/mol ). Ensure the reference standard form matches your calculations.

  • Dimerization: In solution, 2-aminobenzimidazoles can dimerize over time. Store stock solutions at -20°C and discard after 7 days.

  • pH Sensitivity: Analytical methods using neutral pH often result in split peaks due to the N1/N3 proton exchange. Always buffer to pH > 9.0 or pH < 3.0.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[5][6] Defines reporting, identification, and qualification thresholds for impurities.[6][7] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. [Link]

  • Holzgrabe, U. et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[8][9] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Part 1: Executive Safety Directive Immediate Action Required: Do NOT dispose of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as 2-(isobutylamino)benzimidazole) down the drain. This compound contains a benzim...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Action Required: Do NOT dispose of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (also known as 2-(isobutylamino)benzimidazole) down the drain.

This compound contains a benzimidazole core , a nitrogen-heterocycle known for environmental persistence and high aquatic toxicity. All waste streams containing this compound must be routed for High-Temperature Incineration to ensure complete thermal destruction of the biologically active ring system.

Quick Reference: Disposal Matrix
Waste StatePrimary HazardDisposal RouteContainer Type
Pure Solid Toxic/IrritantHigh-Temp IncinerationHDPE Jar or Double-lined HazWaste Box
Mother Liquor Flammable/BasicOrganic Waste (High BTU)Safety Can (Groundable) or HDPE Carboy
HPLC Effluent Mixed SolventSolvent Waste StreamCarboy with Vented Cap
Contaminated Sharps Physical/ChemicalSharps ContainerRigid Puncture-Proof Bin

Part 2: Chemical Profile & Risk Assessment

To safely dispose of this chemical, one must understand its reactivity and environmental fate.

Physicochemical Properties
  • Chemical Structure: A benzimidazole ring fused with an isobutyl-amine group.

  • Basicity: The imidazole ring and the secondary amine make this compound a weak base (

    
    ).
    
  • Solubility: Lipophilic. Sparingly soluble in water; highly soluble in organic solvents (DMSO, Methanol) and dilute acids.

The "Why" Behind the Protocol
  • Aquatic Toxicity: Benzimidazoles are potent bioactive scaffolds (often used as anthelmintics or kinase inhibitors). If released into waterways, they disrupt aquatic ecosystems by inhibiting microtubule formation in lower organisms.

  • Chemical Incompatibility: As a secondary amine, it is incompatible with:

    • Strong Acids: Exothermic reaction forming salts.

    • Strong Oxidizers: Potential for fire or evolution of toxic nitrogen oxides (

      
      ).
      
    • Nitrosating Agents: Can form nitrosamines (potent carcinogens) if mixed with nitrites under acidic conditions.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired stock, weighing boat residues, contaminated gloves, and filter cakes.

  • Segregation: Isolate solid waste from oxidizers. Do not mix with acidic solid waste (e.g., silica gel acidified with HCl).

  • Packaging:

    • Place the substance in a screw-top HDPE jar.

    • Label the jar: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Benzimidazole derivative)."[1][2]

    • Place the jar inside a clear, 6-mil polyethylene bag (secondary containment).

  • Consolidation: Transfer the sealed bag into the laboratory's Solid Waste Incineration Box (often a fiberboard drum or cubic yard box).

  • Handoff: Seal the box and request EHS pickup for incineration.

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Synthesis filtrates, recrystallization solvents.

  • Characterization: Determine the primary solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Stream Selection:

    • Halogenated Stream: If DCM or Chloroform is the carrier.

    • Non-Halogenated Stream: If Methanol, Ethanol, or DMSO is the carrier.

  • pH Check: Ensure the waste container is not acidic. If the waste stream contains strong acids, neutralize to pH 6-9 before adding this amine to prevent heat generation in the waste drum.

  • Transfer: Pour into the appropriate safety carboy using a funnel. Close the latch immediately.

  • Labeling: List "N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine" explicitly as a constituent on the waste tag.

Workflow C: HPLC Effluent (Trace Analysis)

Applicable to: Analytical chemistry waste containing <0.1% active compound.

  • Collection: Direct HPLC lines into a dedicated carboy equipped with a charcoal filter cap (to trap solvent vapors).

  • Segregation: Do not mix with drain-safe buffers. Even trace amounts must be incinerated.

  • Disposal: Treat as "Flammable Solvent Waste" due to the high acetonitrile/methanol content.

Part 4: Visual Decision Logic

The following diagram outlines the decision process for segregating this compound.

DisposalWorkflow Start Waste Generation: N-(2-methylpropyl)-1H-1,3- benzodiazol-2-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath SolidPkg Double Bag in 6-mil Polyethylene SolidPath->SolidPkg LiquidSeg Check pH & Solvent Type LiquidPath->LiquidSeg Incineration FINAL DISPOSAL: High-Temp Incineration SolidPkg->Incineration Acidic Acidic Solution LiquidSeg->Acidic NeutralBasic Neutral/Basic Solution LiquidSeg->NeutralBasic Neutralize Neutralize to pH 6-8 (Prevent Exotherm) Acidic->Neutralize Combine Combine with Compatible Organic Waste NeutralBasic->Combine Neutralize->Combine Combine->Incineration Drain Drain / Sewer Combine->Drain PROHIBITED

Figure 1: Operational decision tree for the segregation and disposal of benzimidazole amine waste.

Part 5: Emergency Procedures (Spills)

In the event of a spill outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop material into a hazardous waste bag.

    • Wipe surface with a 10% bleach solution (oxidizes the ring) followed by water.

  • Liquid Spill:

    • Absorb with vermiculite or a commercial organic spill pad.

    • Do not use sawdust (potential reaction with oxidizers if present).

    • Place absorbent material into the solid waste incineration box.

Part 6: Regulatory Compliance & Classification

While this specific compound may not be explicitly listed by name in 40 CFR 261.33 (P or U lists), it must be managed as hazardous waste based on Process Knowledge and Characteristic Hazards .

  • RCRA Classification:

    • If the waste stream is flammable (flashpoint <60°C): D001

    • If the waste is toxic (via TCLP) or reactive: D003 (Reactive - rare, but possible if mixed with strong oxidizers).

    • Default Classification: Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F003).

  • DOT Shipping Name (for pure substance waste):

    • UN2811, Toxic solids, organic, n.o.s.[3] (benzimidazole derivative), 6.1, PG III.

Senior Scientist Note: Always defer to the "Universal Precaution" principle. Treat this compound as a high-potency API intermediate. The cost of incineration is negligible compared to the regulatory risk of improper disposal or environmental contamination.

References

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[4] (2019).[4][5] Retrieved from [Link]

  • PubChem. Benzimidazole Compound Summary & Safety Data. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Executive Summary & Hazard Context N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (CAS: 60663-54-3), commonly known as 2-(Isobutylamino)benzimidazole , is a heterocyclic building block frequently used in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (CAS: 60663-54-3), commonly known as 2-(Isobutylamino)benzimidazole , is a heterocyclic building block frequently used in the synthesis of antihistamines and analgesic drug candidates.

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , operational experience dictates a higher level of caution due to its physicochemical properties. As a benzimidazole derivative, it possesses moderate lipophilicity, increasing the risk of dermal absorption, and often presents as a light, electrostatic powder, creating a significant inhalation hazard during weighing.

The Core Directive: Treat this compound as a Potent Bioactive Intermediate . Engineering controls (fume hoods) are your primary defense; PPE is your failsafe.[1]

Comprehensive PPE Matrix

The following protection factors are non-negotiable for handling >10 mg quantities.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Benzimidazoles are organic amines. While solid powder has low permeation, solutions (in DMSO/Methanol) penetrate single gloves rapidly.[1] The second layer provides a "time-buffer" to doff safely upon splash.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Do not rely solely on masks. The static nature of the powder makes it prone to aerosolization.[1]
Secondary Respiratory N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during hood maintenance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Fine particulates can bypass side shields.[1] Goggles seal the ocular cavity against dust and incidental splashes.[1]
Body Protection Tyvek Lab Coat (Closed front) + Cuffs tuckedCotton coats trap dust in fibers, carrying contamination outside the lab. Tyvek sheds particles.[1] Tucking cuffs prevents wrist exposure (the "gap of vulnerability").[1]

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Preparation & Engineering Setup
  • Static Mitigation: Place an ionizing bar or anti-static gun inside the fume hood.[1] Benzimidazole powders are notoriously static-prone; without neutralization, they will "jump" from the spatula, contaminating the balance and your gloves.

  • Glove Integrity Check: Inflate gloves slightly to check for pinholes before donning.[1] This is a self-validating step.

  • Solvent Selection: If dissolving, use DMSO or Ethanol .[1] Avoid Dichloromethane (DCM) if possible, as it permeates nitrile gloves in <2 minutes, carrying the dissolved amine with it.

Phase B: The Weighing Procedure (Critical Step)

Goal: Transfer solid without generating airborne dust.

  • Tare External: Tare your receiving vial before opening the chemical container to minimize open-container time.[1]

  • The "Tunnel" Technique: Work at least 6 inches inside the hood sash.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not tap the spatula on the vial rim (generates aerosol).[1] Instead, rotate the spatula gently to dislodge the powder.[1]

  • Decontamination: Immediately wipe the balance area with a wet Kimwipe (Ethanol) .[1] Dry wiping generates static and redisperses dust.[1]

Phase C: Waste & Disposal

Benzimidazoles are often toxic to aquatic life (H402/H410).

  • Solids: Dispose of in "Hazardous Solid Waste" (Incineration).

  • Liquids: Segregate into "Non-Halogenated Organic Waste" (unless DCM was used).

  • Rinsate: The first rinse of the reaction vessel must go to hazardous waste, not down the drain.

Decision Logic & Workflow Visualization

Diagram 1: PPE Selection Decision Tree

This logic ensures you scale your protection based on the state of the matter (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine State What represents the physical state? Start->State Solid Solid Powder State->Solid Dry Solution Solution (DMSO/MeOH) State->Solution Dissolved Solid_Risk Risk: Inhalation & Static Aerosol Solid->Solid_Risk Sol_Risk Risk: Dermal Absorption & Splash Solution->Sol_Risk PPE_Solid REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves 3. Splash Goggles Solid_Risk->PPE_Solid PPE_Sol REQUIRED: 1. Fume Hood 2. DOUBLE Nitrile Gloves 3. Splash Goggles 4. Tyvek Sleeves Sol_Risk->PPE_Sol

Caption: Decision logic for scaling PPE based on physical state hazards.

Diagram 2: Safe Weighing Workflow

A visual guide to the "Tunnel Technique" to prevent exposure.

Weighing_Workflow Step1 1. Prep Hood: Check Airflow & Anti-Static Gun Step2 2. Don PPE: Double Glove Check Step1->Step2 Step3 3. Weighing: Use 'Tunnel' Method (6 inches inside) Step2->Step3 Step4 4. Decon: Wet Wipe Balance (Do NOT Dry Wipe) Step3->Step4 Step5 5. Doffing: Remove Outer Gloves Inside Hood Step4->Step5

Caption: Step-by-step weighing protocol emphasizing static control and decontamination.

Emergency Response (Self-Validating Systems)

In the event of exposure, immediate action is required.[1][2][3][4][5][6] These steps are designed to be executed without waiting for a safety officer.

  • Skin Contact (Solid):

    • Action: Brush off excess powder gently.[1] Do not wet immediately (wetting can increase absorption surface area if not rinsed instantly).[1]

    • Then: Rinse with copious water for 15 minutes.[1][2][6][7]

  • Skin Contact (Solution):

    • Action:Immediate Doffing. If double-gloved, peel off the outer glove immediately.[1] The inner glove protects you while you move to the sink.[1]

    • Rinse: Wash with soap and water.[1][3][4][8][9][10]

  • Eye Contact:

    • Action: Flush for 15 minutes. Note: Benzimidazoles are basic amines; they can cause caustic-like irritation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, Benzimidazole derivatives.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance.[1] Retrieved from [Link]

Sources

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